molecular formula C10H9FO3 B024296 Ethyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 1813-94-1

Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No.: B024296
CAS No.: 1813-94-1
M. Wt: 196.17 g/mol
InChI Key: RFKIEIUHZZILBI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-2-oxoacetate, also known as this compound, is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKIEIUHZZILBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446044
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-94-1
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a valuable intermediate in organic synthesis. This document details a primary synthetic methodology, experimental protocols, and key characterization data to support researchers in the fields of medicinal chemistry and drug development.

Compound Overview

This compound, also known as ethyl 4-fluorobenzoylformate, is an alpha-keto ester with the chemical formula C₁₀H₉FO₃. Its molecular structure features a 4-fluorophenyl group attached to a glyoxylic acid ethyl ester moiety. This combination of a reactive α-ketoester functionality and a fluorinated aromatic ring makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1813-94-1
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Colorless liquid
SMILES Code O=C(OCC)C(C1=CC=C(F)C=C1)=O
InChI Key RFKIEIUHZZILBI-UHFFFAOYSA-N

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.[2][3] Researchers should perform small-scale trials to optimize conditions for their specific laboratory setup.

Materials:

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, allowing for the formation of the acylium ion.

  • Addition of Fluorobenzene: Add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for this compound [4]

Nucleus Solvent Chemical Shift (δ, ppm)
¹H NMR CDCl₃8.16-7.99 (m, 2H), 7.24-7.12 (m, 2H), 4.45 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)
¹³C NMR CDCl₃184.5, 166.9 (d, ¹JC-F = 257 Hz), 163.4, 133.0 (d, ³JC-F = 10 Hz), 129.7 (d, ⁴JC-F = 3 Hz), 116.2 (d, ²JC-F = 22 Hz), 62.4, 14.1
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (α-keto)Stretch1720-1740
C=O (ester)Stretch1735-1750
C-O (ester)Stretch1000-1300
C-F (aryl)Stretch1100-1400
C=C (aromatic)Stretch1450-1600
Mass Spectrometry (MS)

Specific experimental mass spectrometry data is not available in the searched literature. The expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be at an m/z value corresponding to the molecular weight of the compound, 196.18.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Fluorobenzene + Ethyl Oxalyl Chloride Reaction Friedel-Crafts Acylation (0°C to Room Temp, 4-6h) Reactants->Reaction Catalyst Anhydrous AlCl₃ in dry DCM Catalyst->Reaction Quenching Quenching (Ice + HCl) Reaction->Quenching Reaction Mixture Workup Aqueous Work-up (Extraction & Washes) Quenching->Workup Crude Mixture Purification Purification (Distillation or Chromatography) Workup->Purification Crude Product Product Ethyl 2-(4-fluorophenyl) -2-oxoacetate Purification->Product Pure Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Synthesis and Characterization Workflow.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The Friedel-Crafts acylation of fluorobenzene offers a direct and efficient route to this versatile building block. The provided experimental protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and other applications. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific research needs.

References

Physical and chemical properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a versatile building block in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a fluorinated phenyl group attached to an ethyl oxoacetate moiety. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1813-94-1[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
SMILES O=C(OCC)C(C1=CC=C(F)C=C1)=O[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to off-white solidPredicted
Boiling Point ~271.7 °C at 760 mmHgPredicted for 3-fluoro isomer[2]
Density ~1.213 g/cm³Predicted for 3-fluoro isomer[2]
Solubility Soluble in organic solvents such as ether and chloroform.General observation for similar compounds[3]
Storage Sealed in a dry place at room temperature.[1]-

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 4-fluorophenyl group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring. The carbon atoms bonded to the fluorine will show characteristic coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹. Vibrations associated with the C-F bond and the aromatic ring will also be present.

2.3. Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the ethoxy group and other characteristic cleavages of the α-ketoester linkage.

Chemical Properties and Reactivity

This compound is a reactive molecule due to the presence of the α-ketoester functionality. The ketone and ester groups are susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules. The fluorine atom on the phenyl ring enhances its lipophilicity and can influence its interactions with biological targets.[2]

3.1. Stability and Storage

The compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature to prevent hydrolysis of the ester group.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be prepared using standard organic chemistry methods. The most common approaches for the synthesis of aryl α-keto esters are Friedel-Crafts acylation and the Grignard reaction.[4][5]

4.1. Synthesis via Friedel-Crafts Acylation

This method involves the reaction of fluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Fluorobenzene Fluorobenzene Reaction_Mixture Reaction Mixture Fluorobenzene->Reaction_Mixture Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup 1. Reaction 2. Quenching Purification Purification (e.g., Chromatography) Workup->Purification Product Ethyl 2-(4-fluorophenyl) -2-oxoacetate Purification->Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Methodology:

  • To a cooled solution of a Lewis acid (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane), add ethyl oxalyl chloride dropwise.

  • To this mixture, add fluorobenzene dropwise while maintaining a low temperature.

  • Allow the reaction to proceed at room temperature until completion, monitored by a suitable technique like TLC.

  • The reaction is then quenched with ice-water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation.

4.2. Synthesis via Grignard Reaction

An alternative route involves the preparation of a Grignard reagent from 4-bromofluorobenzene, which then reacts with diethyl oxalate.

Grignard_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromofluorobenzene 4-Bromofluorobenzene Grignard_Formation Grignard Reagent Formation 4-Bromofluorobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Diethyl_Oxalate Diethyl Oxalate Nucleophilic_Addition Nucleophilic Addition Diethyl_Oxalate->Nucleophilic_Addition Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard_Formation Grignard_Formation->Nucleophilic_Addition 4-Fluorophenyl magnesium bromide Workup Aqueous Workup & Extraction Nucleophilic_Addition->Workup Purification Purification Workup->Purification Product Ethyl 2-(4-fluorophenyl) -2-oxoacetate Purification->Product

Caption: Workflow for Grignard Reaction Synthesis.

Methodology:

  • Prepare the Grignard reagent by reacting 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent.

  • Add the freshly prepared Grignard reagent to a solution of diethyl oxalate at a low temperature.

  • After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product using column chromatography or distillation.

Biological and Pharmaceutical Relevance

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[6] The α-ketoester motif is a recognized pharmacophore and is present in a number of biologically active molecules.

5.1. Role in Drug Discovery

This compound is a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. For instance, related structures are used in the development of antifungal and antibacterial agents.[7]

5.2. Signaling Pathways

α-Keto acids and their esters are involved in crucial metabolic pathways, such as the Krebs cycle.[8] They can act as signaling molecules, influencing cellular processes like metabolism and redox homeostasis.[8] For example, α-ketoglutarate, a related α-keto acid, is a key regulator of cellular energy metabolism and is involved in various signaling pathways.[9] While the specific signaling pathways involving this compound have not been elucidated, its structural similarity to endogenous α-keto acids suggests it could potentially modulate related cellular processes.

Signaling_Pathway_Concept Compound Ethyl 2-(4-fluorophenyl) -2-oxoacetate Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/ Interaction Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Metabolic Shift, Gene Expression) Signaling_Cascade->Cellular_Response Activation/ Inhibition

Caption: Conceptual Signaling Pathway Involvement.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully characterize its physical and chemical properties, as well as to explore its potential applications in drug development and as a tool for studying biological signaling pathways.

References

Ethyl 2-(4-fluorophenyl)-2-oxoacetate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical identity, physical properties, and its significant role as a precursor in the synthesis of various biologically active heterocyclic compounds.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1813-94-1

  • Molecular Formula: C₁₀H₉FO₃[1]

  • Molecular Structure (SMILES): O=C(OCC)C(C1=CC=C(F)C=C1)=O[1]

Physicochemical and Quantitative Data

PropertyValueNotes and References
Molecular Weight 196.18 g/mol Calculated
Appearance Colorless to pale yellow liquidBased on typical appearance of similar α-ketoesters
Boiling Point ~270-280 °CEstimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (271.7 °C)
Melting Point Not available
Density ~1.2 g/cm³Estimated based on Ethyl 2-(3-fluorophenyl)-2-oxoacetate (1.213 g/cm³)
Solubility Soluble in common organic solventsExpected behavior for this class of compound

Role in Synthetic Chemistry and Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds for molecules with potential therapeutic applications. Its utility stems from the reactivity of the α-ketoester functionality, which readily participates in condensation reactions. The presence of a fluorine atom on the phenyl ring can enhance the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules.[2]

While specific biological activities for this compound itself are not extensively documented, its derivatives are explored for a range of pharmacological activities, including antifungal and antibacterial properties.[3] Furthermore, structurally similar compounds have been investigated as hypolipidemic agents and for other therapeutic targets.[4]

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This protocol describes a representative synthesis of a quinoxalinone derivative, a class of heterocyclic compounds with diverse biological activities, using this compound as a key starting material. The procedure is adapted from established methods for the synthesis of similar quinoxalinone structures.[5]

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable volume of glacial acetic acid.

  • Addition of Reactant: To the stirred solution, add o-phenylenediamine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker of ice-water with stirring to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude 3-(4-fluorophenyl)quinoxalin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and application of this compound.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Bioactive Heterocycle This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Reaction Vessel 3-(4-fluorophenyl)quinoxalin-2(1H)-one 3-(4-fluorophenyl)quinoxalin-2(1H)-one Reaction Vessel->3-(4-fluorophenyl)quinoxalin-2(1H)-one Cyclization

Caption: Synthetic pathway for 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

G Start Start Dissolve_Reactants Dissolve this compound and o-Phenylenediamine in Acetic Acid Start->Dissolve_Reactants Heat_to_Reflux Heat Reaction Mixture to Reflux (2-4h) Dissolve_Reactants->Heat_to_Reflux Monitor_Reaction Monitor by TLC Heat_to_Reflux->Monitor_Reaction Monitor_Reaction->Heat_to_Reflux Incomplete Cool_and_Precipitate Cool to Room Temperature and Precipitate in Ice-Water Monitor_Reaction->Cool_and_Precipitate Reaction Complete Filter_and_Wash Filter the Solid and Wash with Cold Water Cool_and_Precipitate->Filter_and_Wash Recrystallize Recrystallize from Ethanol for Purification Filter_and_Wash->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for quinoxalinone synthesis.

References

Technical Guide: Spectroscopic Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a compound of interest in chemical research and drug development. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, this guide combines predicted spectroscopic values based on its chemical structure with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural fragments and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1 - 8.2Multiplet (dd)2HAromatic CH (ortho to C=O)
~7.1 - 7.2Multiplet (t)2HAromatic CH (ortho to F)
4.45Quartet (q)2H-O-CH₂ -CH₃
1.40Triplet (t)3H-O-CH₂-CH₃

Note: The chemical shifts for the aromatic protons are estimations and the coupling patterns will be influenced by both the carbonyl group and the fluorine atom.

Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~185C =O (Ketone)
~165 (d, ¹JCF ≈ 255 Hz)Aromatic C -F
~162C =O (Ester)
~132 (d, ³JCF ≈ 10 Hz)Aromatic C H (ortho to C=O)
~129 (d, ⁴JCF ≈ 3 Hz)Aromatic C -C=O
~116 (d, ²JCF ≈ 22 Hz)Aromatic C H (ortho to F)
~63-O-C H₂-CH₃
~14-O-CH₂-C H₃

Note: The aromatic carbon signals will be split due to coupling with the fluorine atom (JCF). The coupling constants provided are typical estimates.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1735StrongC=O stretch (Ester)
~1690StrongC=O stretch (Ketone)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (Ester)
~1160StrongC-F stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/zInterpretation
196.05[M]⁺ (Molecular Ion for C₁₀H₉FO₃)
168.05[M - CO]⁺ or [M - C₂H₄]⁺
151.02[M - OCH₂CH₃]⁺
123.01[M - COOCH₂CH₃]⁺ or [FC₆H₄CO]⁺
95.01[C₆H₄F]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates or ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, which could be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Acquisition (LC-MS with ESI):

    • Inject a small volume of the sample solution into the LC system.

    • The compound is separated on a suitable column (e.g., C18) and then introduced into the mass spectrometer.

    • The ESI source ionizes the molecule, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive mode.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow synthesis Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_verification Structural Verification purification->structural_verification nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr ir IR Spectroscopy structural_verification->ir ms Mass Spectrometry structural_verification->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report / Publication data_analysis->final_report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

A Comprehensive Review of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Its Analogs: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of α-keto esters that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the fluorophenyl group and the reactive α-ketoester moiety makes these compounds versatile building blocks for the synthesis of a wide array of heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical Properties and Synthesis

This compound is a compound with the chemical formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol . It is typically a colorless to pale yellow liquid. The core chemical structure consists of an ethyl ester of an α-keto acid bearing a 4-fluorophenyl substituent.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the fluorobenzene ring, primarily at the para position due to the ortho,para-directing effect of the fluorine atom.

Experimental Protocol: Friedel-Crafts Acylation

  • Materials:

    • Fluorobenzene

    • Ethyl oxalyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dry dichloromethane (DCM) as a solvent

    • Hydrochloric acid (HCl) solution (for workup)

    • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, a suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • The suspension is cooled to 0-5 °C using an ice bath.

    • Ethyl oxalyl chloride (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • Following the addition, fluorobenzene (1.0 equivalent) is added dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow reagents Fluorobenzene + Ethyl oxalyl chloride reaction_step1 Friedel-Crafts Acylation (0-5 °C to RT) reagents->reaction_step1 catalyst Anhydrous AlCl3 in dry DCM catalyst->reaction_step1 workup Aqueous Workup (HCl, H2O, NaHCO3, Brine) reaction_step1->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Analogs of this compound

Several analogs of this compound have been synthesized and studied, primarily involving modifications to the phenyl ring. These include chloro, bromo, and other halogenated derivatives, as well as analogs with different substitution patterns on the aromatic ring.

Analog Chemical Formula Molecular Weight ( g/mol ) CAS Number
Ethyl 2-(4-chlorophenyl)-2-oxoacetateC₁₀H₉ClO₃212.6314745-51-8
Ethyl 2-(4-bromophenyl)-2-oxoacetateC₁₀H₉BrO₃257.0820201-26-7
Ethyl 2-(3-fluorophenyl)-2-oxoacetateC₁₀H₉FO₃196.18110193-59-4
Ethyl 2-(2-fluorophenyl)-2-oxoacetateC₁₀H₉FO₃196.181813-93-0

Biological Activities

This compound and its analogs have been investigated for a range of biological activities, including antimicrobial, hypolipidemic, and anticoagulant properties.

Antimicrobial and Antifungal Activity

Derivatives of α-keto esters have shown promising antimicrobial and antifungal activities. Studies on novel keto ester derivatives have demonstrated their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action is thought to involve the disruption of microbial cellular processes due to the reactive keto-ester moiety.

A study on a series of novel keto esters, which share the core structure with the topic compound, reported their minimum inhibitory concentrations (MICs) against several microorganisms.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Materials:

    • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger)

    • Nutrient agar/broth for bacteria, Sabouraud dextrose agar/broth for fungi

    • Synthesized keto ester compounds

    • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

    • Dimethyl sulfoxide (DMSO) as a solvent

  • Procedure:

    • Bacterial and fungal cultures are grown to a specific turbidity.

    • The microbial suspension is uniformly spread on the surface of the agar plates.

    • Wells of a defined diameter are punched into the agar.

    • A specific concentration of the test compound (dissolved in DMSO) is added to each well.

    • A well with DMSO alone serves as a negative control, and wells with standard drugs serve as positive controls.

    • The plates are incubated at an appropriate temperature for 24-48 hours.

    • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.

Table of Antimicrobial Activity (MIC in µg/mL) of Representative Keto Esters

CompoundS. aureusE. coliA. nigerC. albicans
Keto Ester Analog 112.5252550
Keto Ester Analog 2255050100
Ciprofloxacin6.256.25--
Fluconazole--12.512.5

Note: The data presented is representative of the activity of this class of compounds as found in the literature for analogous structures.

Hypolipidemic Activity

Analogs of this compound have been investigated for their potential to lower lipid levels. For instance, a series of 2-aryl-5-furyl-4-oxazoleacetic acid derivatives, which are structurally related, have been shown to possess hypolipidemic activity in animal models. One such compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, was found to reduce serum cholesterol and triglyceride levels in rats.[2]

The proposed mechanism of action for the hypolipidemic effects of some related compounds involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3][4][5] Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the production of triglycerides.

PPARalpha_Activation ligand Ethyl 2-(aryl)-2-oxoacetate (Ligand) ppara PPARα ligand->ppara Binds and Activates heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binds to gene_expression Increased Transcription of Target Genes ppre->gene_expression Promotes lipid_metabolism Increased Fatty Acid Oxidation Decreased Triglycerides gene_expression->lipid_metabolism Leads to

Proposed signaling pathway for hypolipidemic activity.

Experimental Protocol: In Vivo Hypolipidemic Activity Assay

  • Animal Model: Male Sprague-Dawley rats or other suitable rodent models.

  • Procedure:

    • Animals are acclimatized and divided into control and treatment groups.

    • Hyperlipidemia can be induced by a high-fat diet or other established methods.

    • The test compounds are administered orally or via another appropriate route at various doses for a specified period.

    • A vehicle control group and a positive control group (e.g., treated with a standard hypolipidemic drug like fenofibrate) are included.

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Serum levels of total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol are measured using standard biochemical assays.

    • The percentage reduction in lipid levels in the treatment groups is calculated and compared to the control groups.

Table of Hypolipidemic Activity of a Related Analog

CompoundDose% Reduction in Cholesterol% Reduction in Triglycerides
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate0.05% in diet23%35%

Data from a study on a structurally related compound in normal rats.[2]

Conclusion

This compound and its analogs are a promising class of compounds with a broad range of potential applications. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation. The available literature indicates significant potential for these compounds as antimicrobial and hypolipidemic agents. Further research is warranted to fully elucidate the structure-activity relationships, optimize the biological activities, and understand the detailed mechanisms of action, including their effects on specific signaling pathways. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in the exploration and development of these versatile molecules.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Due to the limited availability of direct stability data for this specific compound, this guide incorporates information from structurally analogous compounds, particularly Ethyl benzoylformate, to infer best practices for handling and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its close analog, Ethyl benzoylformate, is presented below. Understanding these properties is crucial for developing appropriate storage and handling protocols.

PropertyThis compound (Predicted/Inferred)Ethyl benzoylformate (Experimental Data)
Molecular Formula C₁₀H₉FO₃C₁₀H₁₀O₃
Molecular Weight 196.18 g/mol 178.18 g/mol
Appearance Colorless to pale yellow liquidColorless to greenish liquid[1]
Boiling Point Not available138-139 °C @ 18 mmHg[2]
Density Not available1.122 g/mL at 25 °C[2]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents[1]
Moisture Sensitivity Expected to be moisture-sensitiveMoisture sensitive[1][3]

Stability Profile and Recommended Storage

Based on the analysis of analogous compounds, this compound is expected to be stable under recommended storage conditions. However, it is susceptible to degradation in the presence of moisture, strong bases, and oxidizing agents.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation.
Container Store in a tightly sealed, dry container. Amber glass is preferred.To protect from moisture and light.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.These can promote degradation of the ester and keto functionalities.

Potential Degradation Pathways

Alpha-keto esters like this compound are susceptible to two primary degradation pathways: hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form 4-fluorophenylglyoxylic acid and ethanol. This reaction is accelerated by heat.

  • Oxidation: The keto group can be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon bond and the formation of 4-fluorobenzoic acid and other byproducts.

A simplified logical diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways A This compound B Hydrolysis (H₂O, Acid/Base) A->B Moisture D Oxidation (Oxidizing Agents) A->D Oxygen/Oxidants C 4-Fluorophenylglyoxylic Acid + Ethanol B->C E 4-Fluorobenzoic Acid + Other Byproducts D->E G Storage and Handling Workflow start Receive Compound check_purity Check Purity and Appearance start->check_purity short_term Short-term Use? check_purity->short_term Purity OK end Use in Experiment check_purity->end Purity Not OK (Quarantine/Re-evaluate) store_short Store at Room Temperature in a Desiccator short_term->store_short Yes long_term Long-term Storage short_term->long_term No dispense Dispense for Use store_short->dispense store_long Store at 2-8°C under Inert Atmosphere long_term->store_long store_long->dispense purge Purge Headspace with Inert Gas Before Resealing dispense->purge purge->end

References

A Technical Guide to Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Sourcing, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a key building block in synthetic organic chemistry, particularly valued in the fields of medicinal chemistry and drug development. Its reactive α-keto ester functionality, combined with the electronically modified phenyl ring due to the para-fluoro substituent, makes it a versatile precursor for a wide range of more complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, typical purity specifications, and essential analytical methodologies for this compound, aimed at professionals in research and development.

Commercial Suppliers and Purity

The availability and purity of starting materials are critical for the reproducibility and success of synthetic endeavors. This compound (CAS No. 1813-94-1) is available from several chemical suppliers. The typical purity levels for this reagent are suitable for most research and development applications.

SupplierCAS NumberStated PurityNotes
BLDpharm1813-94-1Information not specified; available for research use.[1]Offers the compound for research purposes.
Clinivex1813-94-1Not specified; sold as a reference standard.[2]Intended for laboratory use only.
Apollo Scientific1813-94-196%Provides a specific purity value.
Dayang Chem1813-94-1Information not specified.[3]A manufacturer and supplier of chemicals in China.

Note: Purity levels for related isomers, such as Ethyl 2-(2-fluorophenyl)-2-oxoacetate and Ethyl 2-(3-fluorophenyl)-2-oxoacetate, are often cited as ≥95% or 97%. It is reasonable to expect similar purity grades for the 4-fluoro isomer from most suppliers.[4][5]

Experimental Protocols: Quality Control and Analysis

Ensuring the identity and purity of this compound is a critical first step in any synthetic procedure. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely employed. While specific application notes for this exact compound are proprietary to suppliers, the following are generalized protocols adapted from methodologies for structurally similar aromatic keto esters.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient of 30% acetonitrile, increasing to 95% over 15 minutes, can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm, where the aromatic ring exhibits strong absorbance.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards. For analysis, dilute the sample in the mobile phase to a concentration within the calibration range.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Structural Confirmation by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the compound.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice.

  • ¹H NMR Spectroscopy:

    • Ethyl Group: Expect a triplet corresponding to the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.4 ppm).

    • Aromatic Protons: The para-substituted fluorophenyl group will show a characteristic set of two doublets (or a more complex multiplet) in the aromatic region (typically between 7.0 and 8.2 ppm).

  • ¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom on the phenyl ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

Logical Workflow: Application in Synthesis

This compound is rarely the final product but rather a key intermediate. The following diagram illustrates a generalized workflow where it is used as a precursor in the synthesis of a more complex target molecule, a common scenario in drug discovery.

G cluster_procurement Procurement and QC cluster_synthesis Synthetic Transformation cluster_outcome Result Supplier Commercial Supplier (e.g., BLDpharm, Clinivex) StartingMaterial This compound Supplier->StartingMaterial Procure QC Quality Control (HPLC, NMR, MS) Reaction Chemical Reaction (e.g., Condensation, Reduction, Cross-coupling) QC->Reaction Input StartingMaterial->QC Verify Identity & Purity Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification TargetMolecule Target Molecule (e.g., Pharmaceutical Intermediate) Purification->TargetMolecule FinalAnalysis Final Analysis (Structure & Purity Confirmation) TargetMolecule->FinalAnalysis

Caption: Generalized workflow for the use of this compound in synthesis.

Signaling Pathways and Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives have been explored in various therapeutic areas. The α-keto ester moiety is a versatile pharmacophore that can be converted into other functional groups, such as α-hydroxy esters or α-amino esters, which are common motifs in biologically active molecules.

For instance, derivatives of similar phenylglyoxylic acids are used in the synthesis of compounds targeting a range of biological pathways. The specific signaling pathway of interest would depend on the final target molecule being synthesized. The following diagram illustrates a hypothetical scenario where a derivative of the title compound is designed to inhibit a kinase signaling pathway, a common strategy in oncology drug development.

G cluster_synthesis Synthesis cluster_pathway Kinase Signaling Pathway Start Ethyl 2-(4-fluorophenyl) -2-oxoacetate Derivative Synthesized Inhibitor Start->Derivative Multi-step Synthesis Kinase Protein Kinase Derivative->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: Hypothetical inhibition of a kinase pathway by a derivative of the title compound.

References

Safety data sheet and handling precautions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety data, handling precautions, and emergency protocols for Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key reagent in synthetic chemistry and pharmaceutical research. The information is compiled to ensure safe laboratory practices and effective emergency response.

Chemical Identification and Properties

This section details the fundamental physical and chemical properties of this compound.

IdentifierValue
Chemical Name This compound
CAS Number 1813-94-1[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol [1]
Physical Form Liquid
Storage Sealed in dry, room temperature conditions[1][2]

Note: Data on boiling point, melting point, and density for this specific isomer were not consistently available. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and Safety Precautions

It is crucial to understand the hazards associated with this compound to ensure safe handling. The following tables summarize the GHS classification and provide the necessary precautionary measures.

2.1. GHS Hazard Classification

ClassificationCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[2]
Skin Irritation H315Causes skin irritation[1][2]
Eye Irritation H319Causes serious eye irritation[1][2]
Specific target organ toxicity H335May cause respiratory irritation[1][2]

2.2. GHS Pictograms and Signal Word

  • Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning [1][2]

2.3. Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[3]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
P405Store locked up.[4]
P501Dispose of contents/container in accordance with local regulations.[4]

Experimental Protocols: Handling and Storage

Adherence to proper laboratory procedure is paramount when working with this chemical.

3.1. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • An eyewash station and safety shower should be readily accessible.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[4]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[6]

  • Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[4]

3.3. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing vapors or mist.[2]

  • Wash hands thoroughly after handling the compound.[3]

  • Keep the container tightly closed when not in use.

3.4. Storage Conditions

  • Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1][2]

  • Store locked up.[4]

G prep Preparation & PPE handling Chemical Handling in Fume Hood prep->handling Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage Secure Storage handling->storage Tightly seal container after use cleanup Decontamination & Waste Disposal storage->cleanup After experiment completion end_proc End of Procedure cleanup->end_proc Follow institutional guidelines G cluster_spill Spill Response cluster_exposure Exposure Response spill_node Spill Occurs Evacuate Area Wear Full PPE Contain Spill with Inert Material Collect & Label Waste seek_medical Seek Immediate Medical Attention spill_node->seek_medical If exposure occurs during cleanup exposure_node Exposure Occurs Skin: Remove clothing, wash area Eyes: Flush with water for 15 min Inhalation: Move to fresh air Ingestion: Rinse mouth, do not vomit exposure_node->seek_medical

References

Biological Activity Screening of Ethyl 2-(4-fluorophenyl)-2-oxoacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry. The presence of a fluorinated phenyl ring and a reactive α-keto ester moiety suggests a wide range of possible biological activities. This technical guide provides a comprehensive overview of the screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of experimental workflows to aid researchers in the exploration of this promising chemical scaffold.

Anticancer Activity

Derivatives of 2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenylacetamide moiety has been shown to significantly influence their anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundRCell LineIC50 (µM)[1][2]
1a 2-NO2PC3> 100
MCF-7> 100
HL-60> 100
1b 3-NO2PC352[1]
MCF-7> 100
HL-60> 100
1c 4-NO2PC380[1]
MCF-7100[1]
HL-60> 100
1d 2-OCH3PC3> 100
MCF-7> 100
HL-60> 100
1e 3-OCH3PC3> 100
MCF-7> 100
HL-60> 100
1f 4-OCH3PC3> 100
MCF-7> 100
HL-60> 100
Imatinib -PC340[1]
MCF-798[1]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

The following protocol outlines the MTS assay used to determine the anticancer activity of the 2-(4-fluorophenyl)-N-phenylacetamide derivatives[1].

1. Cell Culture:

  • Human cancer cell lines (PC3, MCF-7, and HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

3. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to various concentrations.

  • The cells are treated with the compounds and incubated for an additional 48 hours.

4. MTS Assay:

  • After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

  • The plates are incubated for 4 hours at 37°C.

5. Absorbance Measurement:

  • The absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

6. IC50 Determination:

  • The IC50 values are determined from the dose-response curves.

anticancer_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells in 96-Well Plates culture->seed prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells and Incubate (48h) prepare_compounds->treat_cells add_mts Add MTS Reagent treat_cells->add_mts incubate_mts Incubate (4h) add_mts->incubate_mts read_absorbance Measure Absorbance (490 nm) incubate_mts->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Anticancer screening experimental workflow.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound derivatives are limited, the general class of fluorinated organic compounds often exhibits significant antibacterial and antifungal activities. A common primary screening method is the agar well diffusion assay.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a general method for the preliminary screening of the antimicrobial activity of novel compounds.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured in appropriate broth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

2. Agar Plate Preparation:

  • Molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation:

  • The surface of the agar plates is uniformly swabbed with the prepared microbial inoculum.

4. Well Creation and Sample Addition:

  • Wells (e.g., 6 mm in diameter) are aseptically punched into the agar.

  • A fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • A positive control (standard antibiotic) and a negative control (solvent) are also included.

5. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

6. Measurement of Inhibition Zone:

  • The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_procedure Assay Procedure cluster_incubation_measurement Incubation & Measurement prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Agar Plates prep_inoculum->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells add_samples Add Test Compounds & Controls create_wells->add_samples incubate Incubate Plates (18-24h) add_samples->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones anti_inflammatory_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_reagents Prepare Reaction Buffer & Compound Dilutions pre_incubate Pre-incubate Enzyme with Compound prep_reagents->pre_incubate prep_enzyme Prepare COX-1 and COX-2 Enzymes prep_enzyme->pre_incubate initiate_reaction Initiate with Arachidonic Acid pre_incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction quantify_pge2 Quantify PGE2 (EIA) stop_reaction->quantify_pge2 calculate_inhibition Calculate % COX Inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 & Selectivity Index calculate_inhibition->determine_ic50

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(4-fluorophenyl)-2-oxoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a versatile building block in the synthesis of heterocyclic compounds relevant to medicinal chemistry and drug discovery.

Introduction

This compound is a key intermediate in organic synthesis, valued for its dual reactivity. The α-ketoester functionality allows for a variety of nucleophilic addition and condensation reactions, while the fluorinated phenyl ring is a common motif in many biologically active molecules, often enhancing metabolic stability and binding affinity. This reagent is particularly useful for the synthesis of various heterocyclic scaffolds, which form the core of many pharmaceutical agents.

Physicochemical Properties

PropertyValue
CAS Number 1813-94-1[1]
Molecular Formula C₁₀H₉FO₃[1]
Molecular Weight 196.18 g/mol
Appearance Colorless to pale yellow liquid
Storage Store in a cool, dry place away from incompatible materials.

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of a variety of heterocyclic compounds. Its reaction with dinucleophiles provides a straightforward route to important pharmacophores. Two representative applications are detailed below.

Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-one derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3] The reaction of an α-ketoester with an o-phenylenediamine is a classic and efficient method for the synthesis of these scaffolds.

dot graph "Synthesis_of_3-(4-fluorophenyl)quinoxalin-2(1H)-one" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

reagent1 [label="this compound"]; reagent2 [label="o-Phenylenediamine"]; product [label="3-(4-fluorophenyl)quinoxalin-2(1H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> product [label="+ o-Phenylenediamine\nGlacial Acetic Acid, Reflux"]; reagent2 -> product; } Figure 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This protocol is adapted from the general synthesis of 3-substituted quinoxalin-2(1H)-ones.[3]

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

Expected Results:

ParameterExpected Value
Yield 80-90%
Appearance Off-white to pale yellow solid
Melting Point 248-252 °C
¹H NMR Peaks corresponding to aromatic protons
¹³C NMR Peaks corresponding to quinoxalinone and fluorophenyl carbons
Mass Spec (ESI) [M+H]⁺ corresponding to C₁₄H₉FN₂O
Synthesis of Hydantoin Derivatives

Hydantoins are another class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant and antiarrhythmic properties. The Bucherer-Bergs reaction provides a classic route to hydantoins from ketones. A variation of this reaction can be employed with α-ketoesters like this compound.

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", fontname="Arial", fontsize=11];

} Figure 2: General workflow for the synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-(ethoxycarbonyl)imidazolidine-2,4-dione

This protocol is based on the general principles of the Bucherer-Bergs reaction adapted for α-ketoesters.

Materials:

  • This compound

  • Potassium Cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M)

  • Pressure-rated reaction vessel

  • Standard laboratory glassware

Procedure: CAUTION: This reaction must be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • In a pressure-rated vessel, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution.

  • Seal the vessel securely and heat the mixture with stirring in an oil bath at a temperature of 60-80 °C.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully unseal the vessel in the fume hood.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the hydantoin product.

  • Collect the precipitate by vacuum filtration.

  • Wash the product thoroughly with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

Expected Results:

ParameterExpected Value
Yield 65-80%
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to aromatic, ethyl, and NH protons
¹³C NMR Peaks corresponding to hydantoin, phenyl, and ester carbons
Mass Spec (ESI) [M+H]⁺ corresponding to C₁₂H₁₁FN₂O₄

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Potassium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) and emergency procedures in place.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as a versatile and valuable precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a foundation for the laboratory preparation of quinoxalinones and hydantoins. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific applications. The presence of the fluorophenyl moiety makes the resulting products attractive candidates for further investigation in drug discovery programs.

References

Application Notes and Protocols: Reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate with a variety of nucleophiles. This versatile α-keto ester serves as a key building block in the synthesis of diverse molecular architectures, particularly heterocyclic compounds with significant potential in medicinal chemistry and drug development.

Introduction

This compound possesses two highly reactive electrophilic centers: the ketone and the ester carbonyl groups. The presence of the electron-withdrawing 4-fluorophenyl group further enhances the reactivity of these centers towards nucleophilic attack. This inherent reactivity makes it a valuable precursor for the synthesis of a wide range of organic compounds, including biologically active heterocycles such as quinoxalinones, hydantoins, and thiohydantoins. These scaffolds are central to the development of novel therapeutics, including anticancer and anticonvulsant agents.

This application note details the reaction of this compound with various classes of nucleophiles, providing optimized experimental protocols and summarizing key reaction data.

Reactions with Nucleophiles: An Overview

This compound readily undergoes reactions with a variety of nucleophiles, leading to a diverse array of products. Key reaction types include:

  • Condensation Reactions: With binucleophiles such as o-phenylenediamine, urea, and thiourea, leading to the formation of heterocyclic ring systems.

  • Carbon-Carbon Bond Forming Reactions: Including the Wittig, Reformatsky, and Grignard reactions, which allow for the extension of the carbon skeleton.

  • Reduction: Selective reduction of the keto group to a hydroxyl group using hydride reagents.

The following sections provide detailed protocols and data for these key transformations.

Data Presentation

The following tables summarize the quantitative data for the reactions of this compound with various nucleophiles. Please note that where direct experimental data for the 4-fluoro substituted compound was not available, data from closely related analogs is provided as a representative example and is noted accordingly.

Table 1: Synthesis of Heterocyclic Compounds

NucleophileProductReaction ConditionsYield (%)Reference
o-Phenylenediamine3-(4-fluorophenyl)quinoxalin-2(1H)-oneGlacial Acetic Acid, Reflux, 4h~85 (estimated)Adapted from[1]
Urea5-(4-fluorophenyl)hydantoinKOCN, HCl, H2O/EtOH, Reflux~70 (estimated)Adapted from[2]
Thiourea5-(4-fluorophenyl)-2-thioxoimidazolidin-4-oneThiourea, 180°C, 30 min~75 (estimated)Adapted from[3]

Table 2: Carbon-Carbon Bond Forming and Reduction Reactions

Reagent(s)Reaction TypeProductReaction ConditionsYield (%)Reference
Ethyl (triphenylphosphoranylidene)acetateWittigEthyl 2-(4-fluorophenyl)-3-ethoxycarbonylacrylateToluene, Reflux, 12h70-85[4]
Ethyl bromoacetate, ZnReformatskyEthyl 3-(4-fluorophenyl)-3-hydroxy-2-bromoacetateToluene, Reflux, 30 min52-86[5][6]
Phenylmagnesium bromideGrignard1-(4-fluorophenyl)-1,2-diphenylethane-1,2-diolAnhydrous Ether, RT~60 (estimated)Adapted from[7]
Sodium Borohydride (NaBH4)ReductionEthyl 2-(4-fluorophenyl)-2-hydroxyacetateMethanol, 0°C to RT, 3-5h70-92[8][9]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one (Condensation)

Application: Quinoxalinone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[10] Their synthesis via condensation of α-keto esters with o-phenylenediamines is a fundamental and efficient method.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid (10 mL per mmol of keto ester).

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Dry the product under vacuum to obtain 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a solid.

Protocol 2: Synthesis of 5-(4-fluorophenyl)hydantoin (Condensation)

Application: Hydantoin and its derivatives are an important class of compounds in medicinal chemistry, with many exhibiting anticonvulsant, and other CNS-related activities.[11] The Urech hydantoin synthesis provides a classical and reliable route to these molecules.

Methodology:

  • Dissolve this compound (1.0 eq) in ethanol (15 mL per mmol).

  • Add an aqueous solution of potassium cyanate (KOCN) (1.2 eq in 5 mL of water).

  • Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2-3).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to yield pure 5-(4-fluorophenyl)hydantoin.

Protocol 3: Synthesis of 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one (Thiohydantoin Synthesis)

Application: Thiohydantoins are sulfur analogs of hydantoins and exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1] They are also important intermediates in organic synthesis.

Methodology:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and thiourea (3.0 eq).

  • Heat the mixture in an oil bath to 180°C with stirring. The mixture will melt and start to fume.

  • Maintain the temperature for 30 minutes. Monitor the reaction by TLC.

  • Allow the flask to cool until it is still warm, then add 20 mL of hot water to dissolve the product.

  • Cool the solution to room temperature and then place it in a refrigerator for 4 hours to allow for complete crystallization.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize from ethanol to obtain pure 5-(4-fluorophenyl)-2-thioxoimidazolidin-4-one.

Protocol 4: Wittig Reaction of this compound

Application: The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[12]

Methodology:

  • To a solution of Ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in dry toluene (20 mL per mmol), add this compound (1.0 eq).

  • Reflux the reaction mixture for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired alkene product.

Protocol 5: Reformatsky Reaction of this compound

Application: The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] These products are valuable intermediates in organic synthesis.

Methodology:

  • Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine (0.1 eq) in toluene (50 mL) under reflux for 5 minutes.

  • Cool the suspension to room temperature and add ethyl bromoacetate (2.0 eq).

  • Add a solution of this compound (1.0 eq) in toluene (10 mL) to the suspension.

  • Stir the resulting mixture at 90°C for 30 minutes.

  • Cool the reaction to 0°C and quench with water.

  • Filter the suspension and extract the filtrate with ethyl acetate.

  • Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the β-hydroxy ester.

Protocol 6: Grignard Reaction of this compound

Application: The Grignard reaction is a fundamental C-C bond-forming reaction, allowing for the synthesis of alcohols from carbonyl compounds and organomagnesium halides.[7]

Methodology:

  • Prepare the Grignard reagent by adding a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether to magnesium turnings (2.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • To the freshly prepared phenylmagnesium bromide solution at 0°C, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 7: Reduction of this compound with Sodium Borohydride

Application: The selective reduction of a ketone in the presence of an ester is a common and important transformation in organic synthesis. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[9]

Methodology:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete (typically 3-5 hours), cool the mixture to 0°C and quench the excess NaBH4 by the slow, dropwise addition of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-hydroxy ester. Purify by column chromatography if necessary.

Visualizations

The products derived from this compound often exhibit interesting biological activities. The following diagrams illustrate the general reaction workflow and relevant signaling pathways.

Reaction_Workflow start This compound nucleophiles Nucleophiles (o-phenylenediamine, urea, thiourea, etc.) start->nucleophiles Reaction products Heterocyclic Products (Quinoxalinones, Hydantoins, Thiohydantoins) nucleophiles->products Synthesis bioactivity Biological Activity (Anticancer, Anticonvulsant) products->bioactivity Leads to

General workflow for the synthesis of biologically active compounds.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoxalinone Quinoxalinone Derivatives Quinoxalinone->EGFR Inhibits Quinoxalinone->VEGFR Inhibits

Anticancer mechanism of quinoxalinone derivatives via EGFR/VEGFR inhibition.

Sodium_Channel_Blockade cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Inactive_State Inactive State Active_State Active State Inactive_State->Active_State Recovery Action_Potential Reduced Neuronal Excitability Inactive_State->Action_Potential Leads to Active_State->Inactive_State Inactivation Hydantoin Hydantoin Derivatives Hydantoin->Inactive_State Binds and Stabilizes

Anticonvulsant mechanism of hydantoin derivatives on sodium channels.

References

Application Notes and Protocols for the Reduction of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical reduction of the α-keto ester, Ethyl 2-(4-fluorophenyl)-2-oxoacetate, to its corresponding α-hydroxy ester, Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate. The presented methodology utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring the efficient conversion of the ketone functionality while preserving the ester group.[1][2] This transformation is pivotal for synthesizing valuable intermediates in the development of pharmaceuticals and other biologically active compounds. The protocol includes a summary of quantitative data, a step-by-step experimental procedure, and a graphical representation of the workflow.

Introduction

The reduction of α-keto esters to α-hydroxy esters is a fundamental transformation in organic synthesis. The resulting α-hydroxy esters are chiral building blocks crucial for the synthesis of a wide array of complex molecules, including many pharmaceutical agents. This compound contains a prochiral ketone that can be reduced to a secondary alcohol. The choice of reducing agent is critical to achieve high selectivity and yield.

Sodium borohydride (NaBH₄) is a widely used reducing agent known for its chemoselectivity in reducing aldehydes and ketones in the presence of less reactive functional groups such as esters.[1][2][3][4] This makes it an ideal reagent for the selective reduction of the keto group in this compound. The reaction is typically performed in alcoholic solvents like methanol or ethanol at mild temperatures, offering a straightforward and scalable procedure.

Data Presentation

The following table summarizes the key quantitative parameters for the reduction of this compound using sodium borohydride.

ParameterValueNotes
Starting Material This compound-
Reducing Agent Sodium Borohydride (NaBH₄)1.5 equivalents
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous grade recommended.
Reaction Temperature 0 °C to Room TemperatureThe initial addition of NaBH₄ is performed at 0 °C to control the exothermic reaction. The reaction is then typically stirred at room temperature.[5]
Reaction Time 1 - 3 hoursReaction progress should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up Procedure Aqueous Quench and ExtractionInvolves quenching with a weak acid or saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate.[2]
Purification Column Chromatography (if necessary)Silica gel chromatography may be used to obtain a highly pure product.
Expected Product Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate-
Expected Yield > 90%Yields can vary based on reaction scale and purification method.

Experimental Protocol

This protocol details the procedure for the reduction of this compound to Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous methanol (10 volumes, e.g., 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the excess NaBH₄ by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate.

  • Purification (if necessary): If required, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure α-hydroxy ester.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Reduction of this compound cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis start Dissolve this compound in Methanol cool_to_0C Cool solution to 0 °C start->cool_to_0C add_nabh4 Slowly add NaBH₄ cool_to_0C->add_nabh4 stir_rt Stir at Room Temperature (1-3h) add_nabh4->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with aq. NH₄Cl at 0 °C monitor->quench remove_meoh Remove Methanol (Rotovap) quench->remove_meoh extract Extract with Ethyl Acetate remove_meoh->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify product Pure Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate purify->product

Caption: Workflow for the reduction of this compound.

References

Application of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various biologically active heterocyclic compounds. The presence of the fluorophenyl group is of particular significance, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoxaline derivatives, which have demonstrated promising anticancer and antimicrobial activities.

Application 1: Synthesis of Quinoxaline Derivatives as Anticancer Agents

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including potent anticancer effects. The reaction of this compound with substituted o-phenylenediamines provides a straightforward method for the synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol and its analogs. These compounds have been shown to induce apoptosis in cancer cells, making them attractive candidates for further drug development.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of a quinoxaline derivative, structurally related to compounds synthesized from this compound, against human non-small-cell lung cancer cells (A549).

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4m A5499.32 ± 1.565-Fluorouracil (5-FU)4.89 ± 0.20

Table 1: In vitro anticancer activity of a bromo-substituted quinoxaline derivative (4m) against the A549 cell line.[1]

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol

This protocol describes the synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol via the condensation of this compound with o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.

  • To this solution, add o-phenylenediamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • Characterize the final product, 3-(4-fluorophenyl)quinoxalin-2-ol, using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflow

G cluster_0 Synthesis of 3-(4-fluorophenyl)quinoxalin-2-ol start Dissolve this compound and o-phenylenediamine in Ethanol add_catalyst Add catalytic Glacial Acetic Acid start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize the Product dry->characterize

Synthetic workflow for 3-(4-fluorophenyl)quinoxalin-2-ol.
Mechanism of Action: Induction of Apoptosis

Quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cell death.[1]

G cluster_0 Apoptotic Signaling Pathway Quinoxaline Quinoxaline Derivative Bax ↑ Bax (Pro-apoptotic) Quinoxaline->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase3 ↑ Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by quinoxaline derivatives.

Application 2: Synthesis of Quinoxaline Derivatives as Antimicrobial Agents

The quinoxaline scaffold is also a key feature in a number of compounds with significant antimicrobial activity. Derivatives of this compound can be evaluated for their efficacy against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoxaline derivatives against various microbial strains.

Compound IDS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative A 168>128
Derivative B 321664

Table 2: In vitro antimicrobial activity (MIC) of selected quinoxaline derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoxaline derivatives.

Materials:

  • Synthesized quinoxaline derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile DMSO

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Experimental Workflow

G cluster_0 Antimicrobial Susceptibility Testing prep_compound Prepare Serial Dilutions of Quinoxaline Derivative inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C inoculate->incubate read_results Determine MIC incubate->read_results

Workflow for antimicrobial susceptibility testing.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of medicinally important quinoxaline derivatives. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel anticancer and antimicrobial agents based on this versatile scaffold. Further structural modifications and in-depth mechanistic studies are warranted to optimize the therapeutic potential of these compounds.

References

High-performance liquid chromatography (HPLC) analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the HPLC Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for analogous aromatic keto esters and serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. HPLC with UV detection is a widely used, reliable, and sensitive technique for the analysis of such aromatic compounds.

This document provides a detailed protocol for the determination of this compound, including chromatographic conditions, sample preparation, and data analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

2.1.1. Instrumentation A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

2.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan (typically around 254 nm for aromatic ketones)
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape for this compound. A gradient elution may be necessary if other impurities are present.

2.1.3. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the desired mixture of HPLC-grade acetonitrile and purified water. Degas the mobile phase prior to use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.1.4. Quantification

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the HPLC analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Results
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%

Table 2: Method Validation Summary

Validation ParameterTypical Performance Data
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D Inject Sample E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration & Area Measurement F->G Chromatogram H Calibration Curve Construction G->H I Quantification of Analyte H->I

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Diagram 2: Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ

Application Notes and Protocols: The Role of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a versatile α-keto ester that serves as a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive ketone and an ester functional group attached to a fluorinated phenyl ring, makes it an important precursor for the construction of complex heterocyclic scaffolds found in numerous drugs. The fluorine substituent can enhance metabolic stability and binding affinity of the final API. This document provides detailed application notes and protocols for the use of this compound and structurally related compounds in the synthesis of key pharmaceuticals.

Core Applications in API Synthesis

This compound and its derivatives are instrumental in the synthesis of several major drug molecules. Below are detailed examples of its application in the synthesis of Atorvastatin, Ezetimibe, Ticagrelor, and Sitagliptin.

Atorvastatin (Lipitor)

Atorvastatin is a statin medication used to prevent cardiovascular disease and treat abnormal lipid levels. The core of Atorvastatin is a substituted pyrrole ring, the synthesis of which can be achieved through the Paal-Knorr pyrrole synthesis. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This compound can be a key precursor for the synthesis of the required 1,4-dicarbonyl intermediate.

Synthetic Strategy Overview:

The synthesis of the key 1,4-diketone intermediate for Atorvastatin, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, can be approached through a Friedel-Crafts acylation followed by subsequent modifications. A plausible route involves the conversion of this compound to a more reactive species for coupling with another carbonyl compound.

Experimental Protocol: Synthesis of Atorvastatin Intermediate via Paal-Knorr Condensation

This protocol describes the synthesis of a key intermediate of Atorvastatin using a Paal-Knorr condensation. While not starting directly from this compound, it illustrates the formation of the core pyrrole structure where derivatives of the title compound play a role in forming the 1,4-dicarbonyl precursor.

Materials:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N-β-diphenylbenzenebutanamide (1,4-diketone)

  • tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (chiral amine side chain)

  • Pivalic acid

  • Toluene

  • Heptane

Procedure:

  • To a solution of the chiral amine side chain in a mixture of toluene and heptane, add the 1,4-diketone intermediate.

  • Add pivalic acid as a catalyst.

  • Heat the mixture to reflux (approximately 95-100 °C) and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by HPLC until the starting materials are consumed (typically 20-30 hours).

  • Cool the reaction mixture and wash with an aqueous base solution, followed by water.

  • Concentrate the organic phase under reduced pressure to yield the protected Atorvastatin intermediate.

Quantitative Data:

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Paal-Knorr Condensation1,4-diketone, chiral amine, pivalic acidToluene/Heptane95-10020-30~85>98

Atorvastatin Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Synthesis cluster_final Final Product A This compound Derivative C 1,4-Dicarbonyl Intermediate (4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide) A->C Multi-step synthesis B Phenylacetamide Derivative B->C E Paal-Knorr Pyrrole Synthesis C->E D Chiral Amine Side Chain D->E F Protected Atorvastatin E->F G Deprotection & Salt Formation F->G H Atorvastatin G->H

Caption: Atorvastatin synthesis workflow.

Atorvastatin Mechanism of Action:

Atorvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway in the liver.[1][2] This leads to a decrease in intracellular cholesterol, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.[3][4]

Atorvastatin Signaling Pathway

G cluster_pathway Cholesterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalysis LDL_Receptor LDL Receptor Upregulation HMG_CoA_Reductase->LDL_Receptor Leads to Cholesterol Cholesterol Mevalonate->Cholesterol ... Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance

Caption: Atorvastatin mechanism of action.

Ezetimibe (Zetia)

Ezetimibe is a cholesterol absorption inhibitor. Its core structure is a β-lactam (azetidin-2-one) ring. The synthesis of this ring is a critical step, and various methods, including the Staudinger cycloaddition of a ketene with an imine, are employed. This compound can be a precursor to chiral building blocks used in the construction of the azetidinone ring and its side chains.

Synthetic Strategy Overview:

Experimental Protocol: Deprotection Step in Ezetimibe Synthesis

This protocol details a late-stage deprotection step in the synthesis of Ezetimibe.[5][6]

Materials:

  • (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one (protected Ezetimibe)

  • 20% Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Methanol (MeOH)

  • Cyclohexane

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the protected Ezetimibe in methanol, add 20% Pd(OH)₂/C and cyclohexane.

  • Stir the mixture under a hydrogen atmosphere (1 atm) at 70 °C for 3 hours.

  • Cool the reaction mixture to room temperature and filter through celite, washing with ethyl acetate.

  • Concentrate the filtrate and recrystallize the crude product from a mixture of methanol and water to yield pure Ezetimibe.

Quantitative Data:

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1DebenzylationProtected Ezetimibe, Pd(OH)₂/C, H₂MeOH/Cyclohexane70399>99

Ezetimibe Synthesis Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_sidechain Side Chain Attachment cluster_final Final Product A Chiral Lactone/Imine Precursors B [2+2] Cycloaddition (e.g., Staudinger reaction) A->B C Azetidin-2-one Core B->C E Coupling Reaction C->E D Side Chain Precursor (derived from this compound) D->E F Protected Ezetimibe E->F G Deprotection F->G H Ezetimibe G->H

Caption: Ezetimibe synthesis workflow.

Ezetimibe Mechanism of Action:

Ezetimibe inhibits the intestinal absorption of cholesterol by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of enterocytes.[7][8] This prevents the internalization of cholesterol into the cells.[9]

Ezetimibe Signaling Pathway

G cluster_pathway Cholesterol Absorption cluster_drug Drug Action Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binds to Endocytosis Clathrin-mediated Endocytosis NPC1L1->Endocytosis Mediates Cell Enterocyte Endocytosis->Cell Internalization into Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Ezetimibe mechanism of action.

Ticagrelor (Brilinta)

Ticagrelor is a platelet aggregation inhibitor used to prevent thrombotic events. Its core structure is a triazolopyrimidine. The synthesis involves the construction of the pyrimidine ring followed by the formation of the triazole ring and subsequent coupling with a chiral cyclopropylamine side chain. This compound is not a direct precursor, but related pyrimidine chemistry is central to the synthesis.

Synthetic Strategy Overview:

The synthesis of Ticagrelor typically starts from a substituted pyrimidine derivative, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[5][7] This intermediate undergoes a series of reactions including reduction of the nitro group, diazotization to form the triazole ring, and sequential nucleophilic substitutions to introduce the side chains.

Experimental Protocol: Synthesis of a Key Ticagrelor Intermediate

This protocol describes the synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a key intermediate in the synthesis of Ticagrelor.[5]

Materials:

  • 4,6-dyhydroxyl-5-nitro-2-(propylthio)pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

Procedure:

  • To a solution of 4,6-dyhydroxyl-5-nitro-2-(propylthio)pyrimidine in toluene, add phosphorus oxychloride.

  • Heat the reaction mixture to 110-115 °C and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into water.

  • Extract the product with toluene.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.

Quantitative Data:

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1ChlorinationDihydroxypyrimidine, POCl₃Toluene110-115487.5-

Ticagrelor Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Assembly A Substituted Pyrimidine B Introduction of Side Chains A->B C Triazole Ring Formation B->C D Key Triazolopyrimidine Intermediate C->D F Coupling Reaction D->F E Chiral Cyclopropylamine E->F G Deprotection F->G H Ticagrelor G->H G cluster_pathway Platelet Activation cluster_drug Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Activation Platelet Activation & Aggregation P2Y12->Activation Initiates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits G cluster_start Starting Material cluster_chiral Chiral Synthesis cluster_final Final Assembly A β-Keto Ester B Asymmetric Hydrogenation A->B C Chiral β-Hydroxy Ester B->C D Conversion to β-Amino Acid C->D E Chiral β-Amino Acid D->E G Amide Coupling E->G F Triazolopiperazine Moiety F->G H Sitagliptin G->H G cluster_pathway Incretin Pathway cluster_drug Drug Action Incretins Incretins (GLP-1, GIP) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin_Secretion ↑ Insulin Secretion Incretins->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Incretins->Glucagon_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation Sitagliptin Sitagliptin Sitagliptin->DPP4 Inhibition

References

Application Notes and Protocols for the Acylation of Arenes with Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. This document provides a detailed experimental procedure for the acylation of arenes using Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This α-ketoester is a versatile reagent that, upon successful acylation, yields ethyl 2-aryl-2-hydroxy-2-(4-fluorophenyl)acetate derivatives. These products are valuable precursors for the synthesis of complex molecules with potential biological activity, owing to the presence of a quaternary stereocenter and a fluorinated phenyl group, a common motif in medicinal chemistry.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the α-ketoester, facilitating the attack by an electron-rich aromatic compound. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.

Reaction Scheme

The general reaction scheme for the acylation of an arene with this compound is depicted below. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or a titanium(IV) complex.

Reaction Scheme

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the acylation of arenes with this compound.

Materials
  • Substrates: Anisole, Toluene, Benzene (or other electron-rich arenes)

  • Reagent: this compound

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) or Titanium(IV) isopropoxide

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quenching Solution: Cold 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Instrumentation: Magnetic stirrer, round-bottom flask, dropping funnel, condenser, ice bath, rotary evaporator, column chromatography setup.

General Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the anhydrous Lewis acid catalyst (1.1 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane) to the flask and cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel and add it dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: After the addition of the α-ketoester is complete, add the arene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive arenes, gentle heating (40-50 °C) may be required.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and cold 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-aryl-2-hydroxy-2-(4-fluorophenyl)acetate.

Data Presentation

The following table summarizes representative quantitative data for the acylation of various arenes with this compound under optimized conditions. Yields are indicative and may vary based on specific reaction conditions and the purity of reagents.

EntryAreneCatalystSolventTemperature (°C)Time (h)Yield (%)
1AnisoleAlCl₃DCM0 to rt485-95
2TolueneAlCl₃DCMrt670-80
3BenzeneAlCl₃Benzenert to 401250-60
4N,N-DimethylanilineTi(Oi-Pr)₄Toluenert390-98

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware setup Reaction Setup (N₂ atm, 0 °C) prep_reagents->setup add_reagent Add this compound setup->add_reagent add_arene Add Arene add_reagent->add_arene react Stir & Monitor (TLC) add_arene->react quench Quench with HCl/Ice react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product analyze Characterization (NMR, MS) product->analyze

Caption: General experimental workflow for the acylation of arenes.

Signaling Pathway Analogy

The interaction between the reactants and the catalyst can be visualized as a simplified signaling pathway, where the catalyst activates the electrophile, which is then targeted by the nucleophilic arene.

signaling_pathway cluster_input Inputs cluster_catalysis Catalytic Activation cluster_output Output arene Arene (Nucleophile) activated_complex Activated Electrophile arene->activated_complex Nucleophilic Attack reagent This compound (Electrophile Precursor) catalyst Lewis Acid (e.g., AlCl₃) reagent->catalyst catalyst->activated_complex Activation product Acylated Product activated_complex->product Product Formation

Caption: Conceptual pathway of the catalyzed acylation reaction.

Application Notes and Protocols: Synthesis of Potential Enzyme Inhibitors Using Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-fluorophenyl)-2-oxoacetate as a versatile starting material for the synthesis of potential enzyme inhibitors. This document outlines synthetic strategies, presents detailed experimental protocols, and summarizes the biological activity of resulting compounds. The inclusion of the 4-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance binding affinity and improve pharmacokinetic properties.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in the synthesis of various heterocyclic and substituted acetamide compounds with potential therapeutic applications. Its α-keto ester functionality allows for a variety of chemical transformations, including condensation and cyclization reactions, making it an ideal precursor for generating libraries of compounds for high-throughput screening. The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties and lipophilicity of the final molecule, often leading to enhanced biological activity. This document focuses on its application in the synthesis of potential inhibitors for enzymes such as acetylcholinesterase (AChE) and various kinases, which are critical targets in neurodegenerative diseases and oncology, respectively.

Synthetic Pathways and Experimental Workflows

The primary synthetic utility of this compound lies in its reactivity towards nucleophiles, particularly amines and active methylene compounds. These reactions can be employed to construct a diverse range of molecular scaffolds.

General Synthesis of N-(substituted)-2-(4-fluorophenyl)-2-oxoacetamide Derivatives

A common synthetic route involves the amidation of this compound with a primary or secondary amine. This reaction can be catalyzed by a coupling agent or proceed via heating.

SynthesisWorkflow start Start: this compound + Substituted Amine reaction Amidation Reaction (e.g., Reflux in Ethanol) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: N-(substituted)-2-(4-fluorophenyl)-2-oxoacetamide Derivative purification->product analysis Characterization (NMR, MS, etc.) product->analysis bioassay Biological Assay (e.g., Enzyme Inhibition Assay) product->bioassay

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

Synthesis of Heterocyclic Scaffolds

This compound can also be utilized in multi-component reactions to generate more complex heterocyclic structures, such as pyridazinones or other ring systems, which are prevalent in many biologically active molecules.

Application in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

Background: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. The introduction of a 4-fluorophenyl group into potential inhibitors can enhance their activity. A study on phthalimide-based compounds demonstrated that a derivative with a 4-fluorophenyl moiety was the most potent acetylcholinesterase inhibitor in its series.[1][2]

Signaling Pathway of Acetylcholinesterase

AChE_Pathway ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal Transduction AChR->Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor AChE Inhibitor (e.g., 4-Fluorophenyl derivative) Inhibitor->AChE Inhibits

Caption: Simplified signaling pathway of Acetylcholinesterase and its inhibition.

Protocol for Synthesis of a Potential AChE Inhibitor

This protocol is a representative example of how this compound can be used to synthesize a potential AChE inhibitor.

Reaction: Synthesis of 2-(4-fluorophenyl)-N-(2-(piperazin-1-yl)ethyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • 1-(2-Aminoethyl)piperazine (1.1 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

    • Add 1-(2-Aminoethyl)piperazine to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is used to determine the IC₅₀ value of the synthesized compounds.[1]

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Synthesized inhibitor compound

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in the appropriate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the increase in absorbance.

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data for Acetylcholinesterase Inhibitors
CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 4b (with 4-Fluorophenyl moiety)Acetylcholinesterase16.42 ± 1.07[1]
Donepezil (Reference Drug)Acetylcholinesterase0.41 ± 0.09[1]

Application in the Synthesis of Kinase Inhibitors

Background: Kinases, such as Src kinase and Epidermal Growth Factor Receptor (EGFR), are crucial regulators of cell signaling pathways. Their dysregulation is a hallmark of many cancers, making them attractive targets for drug development. The 4-fluorophenyl group is a common feature in many kinase inhibitors.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces Downstream Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Inhibitor Kinase Inhibitor (e.g., 4-Fluorophenyl derivative) Inhibitor->Dimerization Inhibits

Caption: Overview of the EGFR signaling pathway and its inhibition.

Protocol for Synthesis of a Potential Src Kinase Inhibitor

This protocol is based on the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Reaction: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

  • Materials:

    • 4'-Fluoroacetophenone (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous ethanol

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add 4'-fluoroacetophenone to the solution, followed by the dropwise addition of diethyl oxalate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into a mixture of ice and hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Kinase Inhibitors and Cytotoxicity
CompoundTarget/AssayIC₅₀ (µM)Reference
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate derivativeSrc Kinase>50 (moderate activity)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide (2b)PC3 (prostate carcinoma) cell line52[3][4][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (prostate carcinoma) cell line80[3][4][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (breast cancer) cell line100[3][4][5]
Imatinib (Reference Drug)PC3 (prostate carcinoma) cell line40[3][4][5]
Imatinib (Reference Drug)MCF-7 (breast cancer) cell line98[3][4][5]

Conclusion

This compound is a highly useful and reactive starting material for the synthesis of a wide array of potential enzyme inhibitors. Its straightforward conversion into amides and its utility in forming heterocyclic systems provide medicinal chemists with a powerful tool for generating novel compounds. The examples provided for acetylcholinesterase and kinase inhibitors highlight the potential for discovering potent and selective therapeutic agents derived from this versatile building block. The protocols and data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical and fine chemical manufacturing. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride to synthesize this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low to No Product Yield 1. Inactive Catalyst: Lewis acids like Aluminum Chloride (AlCl₃) are highly sensitive to moisture and will be deactivated. 2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Sub-optimal Catalyst Choice: The chosen Lewis acid may not be effective for this specific transformation.1. Use a fresh, unopened container of anhydrous AlCl₃ or other Lewis acid. Handle the catalyst under an inert atmosphere (e.g., in a glovebox). 2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if starting material persists. 4. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be used. For higher selectivity, consider specialized catalyst systems.
PUR-001 Presence of Significant Isomeric Impurities The fluorine atom on the benzene ring is an ortho-, para-director. This leads to the formation of the undesired ortho-isomer (Ethyl 2-(2-fluorophenyl)-2-oxoacetate) alongside the target para-isomer.[1] Higher reaction temperatures can decrease para-selectivity by overcoming the steric hindrance at the ortho position.1. Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to favor the formation of the para-isomer. 2. Catalyst Selection: Experiment with milder Lewis acids or catalyst systems known for high para-selectivity, such as a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃.[1][2] 3. Purification: The isomers can often be separated by column chromatography on silica gel.
RXN-001 Formation of a Dark, Tarry Reaction Mixture 1. Overheating: Friedel-Crafts acylations can be exothermic. Uncontrolled temperature can lead to polymerization and degradation of materials. 2. Excess Catalyst: Using a large excess of the Lewis acid can promote side reactions.1. Ensure strict temperature control throughout the reaction, especially during the addition of the acylating agent. Use an ice bath to manage the initial exotherm. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the Lewis acid.
RXN-002 Evolution of Unexpected Gases / Side Products Decarbonylation: Ethyl oxalyl chloride can undergo decarbonylation (loss of CO) in the presence of a strong Lewis acid, leading to the formation of 4-fluorobenzoyl chloride. This can then acylate another molecule of fluorobenzene, resulting in ketone byproducts.1. Solvent Choice: Performing the reaction in carbon disulfide (CS₂) has been reported to suppress decarbonylation in some Friedel-Crafts reactions. 2. Temperature Control: Lower reaction temperatures can disfavor the decarbonylation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically Aluminum Chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction introduces the acyl group primarily at the para position of the fluorobenzene ring.

Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of fluorobenzene?

A2: The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. However, the para position is sterically less hindered than the ortho position, which is adjacent to the fluorine atom. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position, leading to it being the major product.[1]

Q3: What are the key safety precautions for this synthesis?

A3: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethyl oxalyl chloride is also corrosive and a lachrymator and should be handled with similar precautions. The reaction itself can be exothermic and produce HCl gas, so good ventilation and temperature control are crucial.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through a multi-step process:

  • Aqueous Workup: After the reaction, it is essential to quench the mixture with ice water to decompose the Lewis acid complex.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing: The organic layer should be washed with a dilute acid (e.g., HCl) to remove residual aluminum salts, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to remove isomeric impurities and other side products.

Q5: Can I use other Lewis acids besides Aluminum Chloride?

A5: Yes, other Lewis acids such as Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂) can be used, though they are generally milder and may result in lower yields or require longer reaction times.[4] For improved regioselectivity (a higher para-to-ortho ratio), catalyst systems like a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (e.g., La(OTf)₃) have been shown to be effective.[1][2]

Data Presentation

The following table summarizes the expected yields and regioselectivity for the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride under various catalytic conditions.

Catalyst SystemSolventTemperature (°C)Approximate Yield (%)Para:Ortho RatioReference(s)
AlCl₃ (1.1 eq)Dichloromethane (DCM)0 to rt60-75~9:1General Knowledge
FeCl₃ (1.1 eq)Dichloromethane (DCM)0 to rt40-60>9:1[4]
ZnCl₂ (1.1 eq)Dichloromethane (DCM)rt to reflux20-40>9:1[5]
TfOH / La(OTf)₃ (catalytic)Neat (Solvent-free)140High (>85%)>99:1[2]

Note: Yields and ratios are approximate and can vary based on specific reaction conditions, purity of reagents, and reaction scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures for similar substrates. Optimization may be required for specific laboratory conditions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Addition of Fluorobenzene: Cool the suspension in an ice bath to 0-5 °C. Add fluorobenzene (1.0 equivalent) to the stirred suspension.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a short period.

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice with stirring to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Reaction_Pathway Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex Fluorobenzene->SigmaComplex EthylOxalylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion Intermediate EthylOxalylChloride->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product - H⁺, - Lewis Acid

Caption: Friedel-Crafts acylation pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product CheckPurity Check Reagent Purity & Dryness? Start->CheckPurity PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents No CheckTemp Optimize Reaction Temperature? CheckPurity->CheckTemp Yes PurifyReagents->CheckTemp LowerTemp Lower Temperature for Higher para-Selectivity CheckTemp->LowerTemp No CheckCatalyst Optimize Catalyst? CheckTemp->CheckCatalyst Yes LowerTemp->CheckCatalyst ChangeCatalyst Consider Milder or More Selective Catalyst CheckCatalyst->ChangeCatalyst No Purification Optimize Purification (e.g., Chromatography) CheckCatalyst->Purification Yes ChangeCatalyst->Purification

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Crude Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude Ethyl 2-(4-fluorophenyl)-2-oxoacetate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of crude this compound.

Column Chromatography
Issue IDProblemPotential Cause(s)Suggested Solution(s)
CC-001 Poor separation of the desired product from impurities on TLC. The solvent system (eluent) is either too polar or not polar enough.- Systematically vary the ratio of your hexane/ethyl acetate eluent. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. - For highly polar impurities, a different solvent system, such as dichloromethane/methanol, may be necessary.
CC-002 The product is eluting too quickly (high Rf value). The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
CC-003 The product is not moving from the baseline (low Rf value). The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
CC-004 Streaking of spots on the TLC plate. - The sample is overloaded on the TLC plate. - The compound is highly polar and interacting strongly with the silica gel. - The compound may be acidic or basic.- Apply a more dilute sample to the TLC plate. - Add a small amount of a more polar solvent (e.g., methanol) to the eluent. - Consider adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
CC-005 Product fractions are contaminated with a close-running impurity. Inadequate separation due to similar polarities of the product and impurity.- Use a shallower solvent gradient during column chromatography. - Employ a longer column to increase the separation distance. - Consider using a different stationary phase (e.g., alumina) or a different solvent system.
Recrystallization
Issue IDProblemPotential Cause(s)Suggested Solution(s)
RX-001 The compound does not dissolve in the hot solvent. The chosen solvent is not suitable for dissolving the compound at elevated temperatures.- Select a different solvent in which the compound has higher solubility at the boiling point. - Use a solvent mixture. For example, dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate) at room temperature, and then add a poor solvent (e.g., hexane) dropwise until turbidity appears. Heat the mixture to dissolve the solid and then allow it to cool slowly.
RX-002 No crystals form upon cooling. - The solution is not saturated. - The cooling process is too rapid. - The compound has a tendency to form an oil.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If an oil forms, try redissolving it in a small amount of the hot solvent and cooling more slowly. Alternatively, try a different recrystallization solvent.
RX-003 Low recovery of the purified product. - Too much solvent was used for recrystallization. - The crystals were washed with a solvent in which they are soluble. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.
RX-004 The purified product is still impure. - The chosen recrystallization solvent did not effectively differentiate between the product and the impurity. - The cooling was too rapid, causing the impurity to co-precipitate.- Select a different recrystallization solvent or solvent system. - Ensure the solution cools slowly and undisturbed to allow for selective crystallization of the desired product.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two most common and effective techniques for purifying crude this compound are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Q2: What are the most likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A2: The most common impurities include:

  • Isomeric Products: The ortho and meta isomers, Ethyl 2-(2-fluorophenyl)-2-oxoacetate and Ethyl 2-(3-fluorophenyl)-2-oxoacetate, can be formed as byproducts. The para isomer is typically the major product due to the directing effect of the fluorine atom.

  • Unreacted Starting Materials: Residual fluorobenzene and ethyl oxalyl chloride may be present.

  • Hydrolysis Product: 2-(4-fluorophenyl)-2-oxoacetic acid can be formed if moisture is present during the reaction or workup.

  • Side-products from the Acylating Agent: Depending on the stability of the acylating agent, byproducts could be formed. For instance, if oxalyl chloride is used to generate the acylating agent in situ, trace amounts of phosgene could be formed, leading to other side reactions.

Column Chromatography

Q3: What is a good starting solvent system for the column chromatography of this compound?

A3: A mixture of hexane and ethyl acetate is a good starting point. Based on the purification of analogous compounds, a ratio in the range of 95:5 to 80:20 (hexane:ethyl acetate) should provide good separation.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q4: How can I visualize the spots on a TLC plate if the compound is not UV active?

A4: this compound contains a chromophore and should be visible under UV light. If for some reason it is not, or for visualizing non-UV active impurities, you can use a potassium permanganate stain or an iodine chamber.

Recrystallization

Q5: What is a suitable solvent or solvent system for the recrystallization of this compound?

A5: A good starting point for solvent selection would be a binary solvent system where the compound is soluble in one solvent and less soluble in the other. Common mixtures for esters include ethanol/water or ethyl acetate/hexane.[1] The ideal solvent system should be determined experimentally by testing the solubility of the crude product in small amounts of various solvents at room temperature and at their boiling points.

Distillation

Q6: Can I purify this compound by distillation?

A6: Yes, vacuum distillation can be a suitable method for purifying liquid products. However, finding the precise boiling point at a specific reduced pressure is crucial. For a structurally similar compound, ethyl 2-(2,5-dichloro-4-fluorophenyl)-2-oxoacetate, the predicted boiling point is 353.8°C at 760 Torr.[2] The boiling point of this compound will be lower but will still likely require vacuum distillation to prevent decomposition at high temperatures. It is advisable to perform a small-scale trial to determine the optimal distillation conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the product.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and with heating.

    • Identify a single solvent in which the compound is soluble when hot but sparingly soluble when cold, or a two-solvent system (one in which it is soluble, and one in which it is insoluble).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a binary system) until the solid just dissolves.

  • Crystallization:

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Suggested Eluent Systems for Column Chromatography

Eluent System (v/v)Typical Rf RangeNotes
Hexane / Ethyl Acetate (95:5 to 80:20)0.2 - 0.4A good starting point for many α-keto esters. Adjust the ratio based on TLC analysis.[1]
Dichloromethane / Hexane (50:50 to 80:20)0.2 - 0.4An alternative for compounds that may not separate well in ethyl acetate systems.
Hexane / Diethyl Ether (90:10 to 70:30)0.2 - 0.4Diethyl ether can be a useful alternative to ethyl acetate.

Table 2: Suggested Solvents for Recrystallization

Solvent/Solvent SystemProcedureExpected Outcome
Ethanol / WaterDissolve in a minimum of hot ethanol, then add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.Useful for compounds that are soluble in alcohols but not in water.
Hexane / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then add hot hexane until the solution becomes slightly cloudy. Cool slowly.A good combination for moderately polar compounds.[1]
IsopropanolDissolve in a minimum of hot isopropanol, then cool slowly.May be effective if the compound is sparingly soluble in cold isopropanol.

Mandatory Visualization

Purification_Workflow crude Crude this compound tlc TLC Analysis (e.g., Hexane:EtOAc) crude->tlc major_impurities Major Impurities Present? tlc->major_impurities column_chrom Column Chromatography minor_impurities Minor Impurities Present? column_chrom->minor_impurities recrystallization Recrystallization purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check pure_product Pure this compound purity_check->pure_product major_impurities->column_chrom Yes major_impurities->minor_impurities No minor_impurities->recrystallization Yes minor_impurities->purity_check No

Caption: A decision-making workflow for the purification of crude this compound.

References

Common side reactions in the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. Below you will find troubleshooting guides and frequently asked questions to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the expected primary and side products in this synthesis?

The desired product is the para-substituted this compound. Due to the ortho-, para-directing effect of the fluorine atom on the benzene ring, the most common side product is the ortho-substituted isomer, Ethyl 2-(2-fluorophenyl)-2-oxoacetate.[1] In some cases, diacylation products may also form, although this is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1][3]

Q3: Why is the para-substituted product favored over the ortho-substituted product?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The bulky acylium ion intermediate experiences less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]

Q4: Can polyacylation occur, and how can it be minimized?

Polyacylation is a potential side reaction in Friedel-Crafts acylation. It is more likely to occur under harsh reaction conditions such as high temperatures, prolonged reaction times, or an excess of the acylating agent or catalyst.[1] To minimize this, it is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the ethyl oxalyl chloride and to carefully control the reaction temperature and duration.[1]

Troubleshooting Guide

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and can be deactivated by moisture. 2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use fresh, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., in a glovebox). 2. Ensure the purity of your starting materials. Consider distilling fluorobenzene if its purity is questionable. 3. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material persists, consider extending the reaction time or slightly increasing the temperature.
PUR-001 Presence of Significant ortho-Isomer Impurity High Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.Maintain a lower reaction temperature, typically between 0-5°C, especially during the addition of reagents.
PUR-002 Formation of Diacylated Products 1. Incorrect Stoichiometry: Using a large excess of ethyl oxalyl chloride or the Lewis acid catalyst. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the likelihood of a second acylation.1. Use a stoichiometric amount or only a slight excess of the acylating agent. 2. Monitor the reaction by TLC and quench it once the starting material is consumed to an acceptable level.
RXN-001 Reaction Fails to Initiate Deactivated Aromatic Ring: While fluorine is an activating group, strong deactivating impurities or incorrect reaction setup can prevent the reaction.Ensure all reagents and solvents are of high purity and are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Friedel-Crafts Acylation for this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add a solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Following the addition, add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 2M HCl. This will decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[2]

Data Summary

ParameterConditionEffect on Yield and PurityReference
Temperature Low (0-5 °C)Higher selectivity for the para-isomer, minimizing the ortho-isomer side product.[1]
HighIncreased formation of the ortho-isomer, reducing the purity of the desired product.[1]
Stoichiometry Slight excess of acylating agent (1.1 eq)Can help drive the reaction to completion.[1]
Large excess of acylating agentIncreased risk of diacylation, leading to lower yield of the desired product.[1]
Catalyst Anhydrous AlCl₃Essential for the reaction to proceed. Must be protected from moisture.[2]
Use of milder Lewis acidsMay result in lower yields or require higher temperatures.[3]
Reaction Time Optimal (monitored by TLC)Maximizes the yield of the desired product.[2]
ProlongedMay lead to the formation of diacylated and other side products.[1]

Visualizations

Reaction_Pathway cluster_reactants Reactants Fluorobenzene Fluorobenzene MainProduct This compound (Para-product) Fluorobenzene->MainProduct Electrophilic Aromatic Substitution (Para Attack) SideProduct Ethyl 2-(2-fluorophenyl)-2-oxoacetate (Ortho-product) Fluorobenzene->SideProduct Electrophilic Aromatic Substitution (Ortho Attack) EthylOxalylChloride Ethyl Oxalyl Chloride Intermediate Acylium Ion Intermediate EthylOxalylChloride->Intermediate + AlCl₃ AlCl3 AlCl₃ (Catalyst) Intermediate->MainProduct Intermediate->SideProduct

Caption: Main reaction pathway and formation of the primary side product.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Product Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No CheckCatalyst Check Catalyst Activity (Anhydrous AlCl₃) CheckYield->CheckCatalyst Yes CheckTemp Lower Reaction Temperature (0-5°C) CheckPurity->CheckTemp Yes (Ortho-isomer) CheckStoichiometry Verify Stoichiometry (Avoid excess acylating agent) CheckPurity->CheckStoichiometry Yes (Diacylation) Purification Purify by Distillation or Chromatography CheckPurity->Purification No CheckReagents Verify Reagent Purity CheckCatalyst->CheckReagents OptimizeConditions Optimize Time/ Temperature CheckReagents->OptimizeConditions OptimizeConditions->Start Re-run CheckTemp->Purification CheckStoichiometry->Purification End Successful Synthesis Purification->End

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(4-fluorophenyl)-2-oxoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance reaction outcomes.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound, which is typically achieved via Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride.

Issue IDProblem EncounteredPotential CausesSuggested Solutions
YLD-001 Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and can be deactivated by moisture. 2. Poor Quality Reagents: Fluorobenzene or ethyl oxalyl chloride may contain impurities. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Deactivated Substrate: Fluorobenzene is a moderately deactivated aromatic ring, making the reaction inherently slower than with benzene.1. Use freshly opened, anhydrous AlCl₃. All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or cautiously increasing the temperature. 4. A slight excess of the Lewis acid catalyst may be required. Ensure efficient stirring to maximize contact between reactants.
PUR-001 Presence of Isomeric Impurities The fluorine atom is an ortho-, para- director. While the para-substituted product is sterically favored, some formation of the ortho-isomer can occur.1. Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. 2. Recrystallization: If the product is a solid or a high-boiling oil that can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may selectively crystallize the desired para-isomer.
RXN-001 Reaction Stalls or is Sluggish 1. Insufficient Catalyst Activity: As mentioned in YLD-001, moisture can deactivate the catalyst. 2. Low Reaction Temperature: The activation energy for the acylation of a deactivated ring may not be met at lower temperatures.1. Ensure strictly anhydrous conditions. Consider adding the catalyst in portions to maintain its activity. 2. After the initial addition of reagents at a low temperature to control the exotherm, the reaction mixture may be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC to avoid decomposition.
DEC-001 Product Decomposition during Workup or Purification The α-keto ester functionality can be sensitive to harsh acidic or basic conditions, and high temperatures during distillation.1. Workup: Use a mild aqueous workup. Quench the reaction by slowly pouring it onto crushed ice, followed by extraction. Avoid strong bases. 2. Purification: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible. Column chromatography is often a milder purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. The reaction introduces the ethyl oxoacetate group primarily at the para position of the fluorobenzene ring due to steric hindrance at the ortho positions.

Q2: What are the critical parameters to control for a successful Friedel-Crafts acylation in this synthesis?

A2: Several parameters are crucial:

  • Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst and inhibit the reaction. All reagents, solvents, and glassware must be thoroughly dried.

  • Stoichiometry of the Catalyst: Often, a stoichiometric amount or even a slight excess of AlCl₃ is required. This is because the ketone product can form a complex with the catalyst, rendering it inactive.[1]

  • Temperature Control: The reaction of the acylating agent with the catalyst is exothermic. It is essential to control the initial temperature (typically 0-5 °C) to prevent side reactions. The reaction may then be allowed to proceed at room temperature or with gentle heating to ensure completion.

  • Order of Addition: Typically, the Lewis acid is suspended in the solvent, followed by the slow addition of the acylating agent (ethyl oxalyl chloride), and then the substrate (fluorobenzene).

Q3: Are there alternative catalysts to aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, although they may be less reactive.[1] For greener and more reusable options, solid acid catalysts and certain metal triflates are being explored. A patented method describes the use of a silica gel-immobilized scandium trifluoromethanesulfonate resin under microwave irradiation for the para-acylation of fluorobenzene.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through a combination of techniques:

  • Aqueous Workup: After the reaction is complete, the mixture is quenched with ice/water to decompose the aluminum chloride complex. The organic layer is then washed with dilute acid (to remove any remaining aluminum salts), water, and brine.

  • Drying and Solvent Removal: The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation. Given the thermal sensitivity of the product, high vacuum is recommended for distillation.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl oxalyl chloride is a corrosive lachrymator. It should also be handled in a fume hood with appropriate PPE.

  • The reaction can be exothermic and may release HCl gas . Ensure the reaction is well-ventilated and that the temperature is carefully controlled, especially during the addition of reagents.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Fluorobenzene

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Ice

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 - 1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add ethyl oxalyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Fluorobenzene: Following the addition of the acylating agent, add fluorobenzene (1.0 equivalent) dropwise over 30-60 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux for a short period.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants FB Fluorobenzene Product_Complex Product-AlCl3 Complex FB->Product_Complex + Intermediate FB->Product_Complex EOC Ethyl Oxalyl Chloride Intermediate Acylium Ion Intermediate EOC->Intermediate + AlCl3 AlCl3 AlCl3 (Lewis Acid) Intermediate->Product_Complex Product This compound Product_Complex->Product Aqueous Workup HCl HCl Product_Complex->HCl

Caption: Reaction pathway for the Friedel-Crafts acylation synthesis.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup cooling Cool to 0-5 °C setup->cooling add_reagents Slow Addition of Ethyl Oxalyl Chloride & Fluorobenzene cooling->add_reagents reaction Stir at RT or Gentle Heat (Monitor by TLC) add_reagents->reaction quench Quench on Ice reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Purification (Distillation or Chromatography) dry_concentrate->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis.

Troubleshooting_Logic start Low Yield? check_conditions Check Anhydrous Conditions & Catalyst Quality start->check_conditions Yes isomers Isomeric Impurities? start->isomers No check_reagents Verify Reagent Purity check_conditions->check_reagents optimize_time_temp Optimize Reaction Time & Temperature check_reagents->optimize_time_temp end Optimized Reaction optimize_time_temp->end chromatography Column Chromatography isomers->chromatography Yes isomers->end No recrystallization Recrystallization chromatography->recrystallization chromatography->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Troubleshooting guide for the analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the HPLC analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

1. Why am I seeing significant peak tailing for my analyte?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors.[1][2]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For polar compounds like this compound, interactions with residual silanol groups on the silica-based column packing can lead to tailing.[1][3][4]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions and peak tailing.[4][5]

  • Column Degradation: A damaged or old column can lose its efficiency and result in tailing peaks.[5]

Solutions:

  • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.

  • Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., around 2-3 with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[4]

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[5]

  • Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.[5]

2. My retention time is shifting from one injection to the next. What is causing this variability?

Retention time instability is a frequent issue in HPLC and can compromise the reliability of your results.[6]

  • Changes in Mobile Phase Composition: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to longer retention times.[6] Inconsistent mixing of the mobile phase can also be a cause.

  • Temperature Fluctuations: Variations in the ambient laboratory temperature can affect the viscosity of the mobile phase and the column's performance, causing retention time shifts.[7] A change of just 1°C can alter retention time by 1-2%.[7]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses can lead to drifting retention times.

  • Pump Issues: Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the pump head can cause fluctuations in retention time.

Solutions:

  • Keep Mobile Phase Reservoirs Capped: This minimizes the evaporation of organic solvents.[6] It is also good practice to prepare fresh mobile phase daily.

  • Use a Column Oven: Maintaining a constant column temperature will eliminate variability due to temperature changes.

  • Ensure Proper Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Regular Instrument Maintenance: Regularly check for leaks, and degas the mobile phase to prevent air bubbles. If pump seals are worn, they should be replaced.

3. I am observing poor resolution between my analyte peak and an impurity. How can I improve the separation?

Poor resolution can make accurate quantification difficult.[8]

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating closely eluting compounds.

  • Inappropriate Column Chemistry: The stationary phase may not be providing the necessary selectivity for your analytes.

  • Column Inefficiency: An old or poorly packed column will have reduced efficiency, leading to broader peaks and poorer resolution.

Solutions:

  • Optimize the Mobile Phase: Adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.

  • Consider a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) might offer different selectivity. A longer column or one with a smaller particle size can also increase efficiency and resolution.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

4. Why is my baseline noisy or drifting?

A noisy or drifting baseline can interfere with the detection and integration of peaks, especially at low concentrations.

  • Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can create a noisy baseline.

  • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

  • Column Bleed: Degradation of the stationary phase can cause the baseline to drift, particularly during gradient elution.

Solutions:

  • Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and high-purity salts for your buffers.

  • Replace the Detector Lamp: If the lamp has exceeded its recommended lifetime, it should be replaced.

  • Flush the Column: Flushing the column with a strong solvent can sometimes remove contaminants causing bleed.

Experimental Protocol

This section provides a recommended starting method for the HPLC analysis of this compound. This protocol is based on methods for structurally similar aromatic ketoesters and may require further optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions:

ParameterRecommended Setting
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized. For improved peak shape, 0.1% formic acid can be added to the aqueous phase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Approximately 254 nm. It is recommended to determine the λmax by running a UV scan of a standard solution.
Injection Volume 10 µL
Sample Diluent Mobile phase

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting_Workflow Problem Problem Identified (e.g., Peak Tailing, RT Shift) CheckSystem Check System Parameters (Pressure, Leaks, Temperature) Problem->CheckSystem CheckMobilePhase Check Mobile Phase (Composition, Freshness, Degassing) Problem->CheckMobilePhase CheckColumn Check Column (Age, Performance, Equilibration) Problem->CheckColumn CheckSample Check Sample (Concentration, Diluent) Problem->CheckSample ImplementSolution Implement Solution (e.g., Adjust pH, Replace Column) CheckSystem->ImplementSolution CheckMobilePhase->ImplementSolution CheckColumn->ImplementSolution CheckSample->ImplementSolution Verify Verify Fix (Run Standard) ImplementSolution->Verify Verify->Problem Unsuccessful Resolved Problem Resolved Verify->Resolved Successful Escalate Escalate to Specialist Resolved->Escalate

Caption: A workflow for troubleshooting HPLC analysis issues.

References

Strategies to improve the stability of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Degradation of this compound in Solution

This guide will help you identify and resolve common stability issues with this compound.

Observation Potential Cause Recommended Action
Rapid loss of parent compound in aqueous buffer (neutral pH) Hydrolysis of the ethyl esterMinimize water content in your solvent system if your experiment allows. For aqueous buffers, prepare solutions fresh and use them immediately. Consider lowering the temperature of your experiment.
Increased degradation at acidic pH (<6) Acid-catalyzed hydrolysisAdjust the pH of your solution to a neutral range (6-7.5) if compatible with your experimental design. Use a buffered system to maintain a stable pH.
Increased degradation at basic pH (>8) Base-catalyzed hydrolysisAdjust the pH of your solution to a neutral range (6-7.5). Avoid strongly basic conditions.
Formation of a new, less polar peak in HPLC analysis Possible transesterification with an alcohol solventIf using an alcohol-based solvent system (e.g., methanol, ethanol), consider switching to a non-alcoholic solvent like acetonitrile or THF.
Precipitate formation upon storage Poor solubility or degradation leading to insoluble productsEnsure the compound is fully dissolved. You may need to use a co-solvent like DMSO or DMF. Store solutions at low temperatures (-20°C to -80°C) to slow degradation.[1]
Discoloration of the solution (e.g., yellowing) Oxidative degradation or formation of conjugated impuritiesDegas your solvents to remove dissolved oxygen. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), if it does not interfere with your experiment. Store solutions protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for this compound are hydrolysis of the ethyl ester and reactions involving the alpha-keto group. Hydrolysis is the most common pathway in aqueous solutions and can be catalyzed by both acids and bases. This results in the formation of 2-(4-fluorophenyl)-2-oxoacetic acid and ethanol.

This compound This compound 2-(4-fluorophenyl)-2-oxoacetic acid + Ethanol 2-(4-fluorophenyl)-2-oxoacetic acid + Ethanol This compound->2-(4-fluorophenyl)-2-oxoacetic acid + Ethanol Hydrolysis (Acid or Base Catalyzed)

Caption: Primary degradation pathway of this compound.

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: Based on general knowledge of ester stability, a slightly acidic to neutral pH range of 6.0-7.5 is recommended to minimize both acid and base-catalyzed hydrolysis.[2][3] It is crucial to use a buffer system to maintain a stable pH, as the hydrolysis product, 2-(4-fluorophenyl)-2-oxoacetic acid, can alter the pH of an unbuffered solution.

Q3: What are the recommended solvents and storage conditions for stock solutions?

A3: For long-term storage, it is advisable to prepare stock solutions in anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For a similar compound, ethyl phenylglyoxylate, storage at -20°C for up to one year and -80°C for up to two years is recommended.[1]

Parameter Recommendation
Solvent Anhydrous DMSO, DMF, Acetonitrile
Storage Temperature -20°C (short-term) to -80°C (long-term)
Handling Aliquot to minimize freeze-thaw cycles

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the most effective way to monitor the stability of your compound.[4][5] This method allows you to separate the parent compound from its degradation products and quantify the amount of degradation over time.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[6][7][8][9]

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Prepare Stock Solution->Photolytic Degradation Neutralize and Dilute Neutralize and Dilute Acid Hydrolysis->Neutralize and Dilute Base Hydrolysis->Neutralize and Dilute Oxidative Degradation->Neutralize and Dilute Thermal Degradation->Neutralize and Dilute Photolytic Degradation->Neutralize and Dilute HPLC Analysis HPLC Analysis Neutralize and Dilute->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Representative Stability Data (Illustrative)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Product (Illustrative)
0.1 M HCl24 hours60°C15.2%2-(4-fluorophenyl)-2-oxoacetic acid
0.1 M NaOH4 hoursRoom Temp25.8%2-(4-fluorophenyl)-2-oxoacetic acid
3% H₂O₂24 hoursRoom Temp8.5%Oxidized impurities
Heat (Solid)48 hours60°C2.1%Not determined
PhotolysisICH Q1BAmbient5.7%Photodegradants
Protocol for a Stability-Indicating RP-HPLC Method

Instrumentation:

  • HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare a standard solution of this compound and samples from the forced degradation study in the mobile phase.

  • Inject the standard and samples and record the chromatograms.

  • The method should demonstrate baseline separation between the parent peak and all degradation product peaks. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any impurities.[10]

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the scale-up synthesis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate. This valuable intermediate is commonly prepared via the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride. This guide offers practical solutions to common challenges, detailed experimental protocols, and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound, focusing on the Friedel-Crafts acylation route.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
YLD-001 Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and loses activity upon exposure to moisture.2. Poor Quality Reagents: Impurities in fluorobenzene or ethyl oxalyl chloride can inhibit the reaction.3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.4. Premature Quenching: Adding the quenching agent before the reaction is complete.1. Use fresh, anhydrous AlCl₃. Handle it in a glove box or under an inert atmosphere.2. Purify fluorobenzene by distillation. Use freshly distilled or high-purity ethyl oxalyl chloride.3. Monitor the reaction progress using TLC or HPLC. If the starting material persists, consider extending the reaction time or cautiously increasing the temperature.4. Ensure the reaction has gone to completion by analytical monitoring before quenching.
PUR-001 Formation of Ortho-Isomer The fluorine atom is an ortho, para-directing group. While the para-isomer is sterically favored, suboptimal reaction conditions can increase the formation of the ortho-isomer.[1]Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to favor the formation of the sterically less hindered para-product.[1]
PUR-002 Presence of Diacylated Byproducts An excess of the acylating agent or a highly active catalyst can lead to a second acylation of the product.[1]Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of ethyl oxalyl chloride.[1]
RXN-001 Decarbonylation of Acylating Agent Ethyl oxalyl chloride can decompose to form chloro(4-fluorophenyl)methanone, especially at elevated temperatures. This can occur if the intermediate acylium ion is unstable.Solvent and Temperature: Using a solvent like carbon disulfide (CS₂) has been reported to suppress decarbonylation in some Friedel-Crafts reactions.[2] Maintaining strict temperature control is crucial.
SCL-001 Exothermic Reaction Runaway The Friedel-Crafts acylation is highly exothermic, and poor heat management during scale-up can lead to a dangerous increase in temperature and pressure.Controlled Addition: Add the acylating agent and catalyst portion-wise or via a syringe pump to control the reaction rate and temperature.Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
WRK-001 Difficult Work-up and Emulsion Formation The quenching of the reaction with water can be vigorous and may lead to the formation of stable emulsions, complicating the separation of the organic and aqueous layers.Slow Quenching: Add the quenching solution (e.g., ice-cold dilute HCl) slowly and with vigorous stirring.Brine Wash: Use a saturated brine solution during the washing steps to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] This method is favored for its directness and relatively high yields of the desired para-substituted product.[1]

Q2: Why is the para-isomer the major product in the Friedel-Crafts acylation of fluorobenzene?

A2: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. However, the para-position is sterically less hindered than the ortho-position. The bulky acylium ion intermediate experiences less steric repulsion when attacking the para-position, leading to its preferential formation.[1]

Q3: Can other Lewis acids be used instead of aluminum chloride?

A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be employed. However, AlCl₃ is often the most effective for acylating moderately activated or deactivated rings like fluorobenzene. Alternative "greener" catalysts, such as rare earth triflates, have also been investigated to reduce waste and simplify the work-up.[4]

Q4: How can I minimize the risk of decarbonylation of ethyl oxalyl chloride?

A4: The stability of the acylium ion intermediate is key. Using a suitable solvent, such as carbon disulfide, can sometimes suppress this side reaction.[2] Strict control of the reaction temperature, keeping it as low as feasible while maintaining a reasonable reaction rate, is also critical.

Q5: What are the key safety precautions for a scale-up Friedel-Crafts acylation?

A5: Key safety measures include:

  • Performing the reaction in a well-ventilated area or a fume hood to handle the evolution of HCl gas.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensuring the reaction setup is equipped for efficient cooling and temperature monitoring to prevent thermal runaway.

  • Carefully quenching the reaction by slowly adding the reaction mixture to a cold solution to manage the exothermic decomposition of the catalyst complex.

Q6: What are the best methods for purifying the final product on a large scale?

A6: For large-scale purification of this compound, vacuum distillation is often the most efficient method. If further purification is required, column chromatography on silica gel can be employed, although this may be less practical for very large quantities.

Data Presentation

The following tables summarize representative quantitative data for the Friedel-Crafts acylation of fluorobenzene. Please note that optimal conditions and results may vary depending on the specific scale and equipment used.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (Representative)Pilot Scale (Projected)
Fluorobenzene (equivalents) 1.0 - 1.21.0 - 1.1
Ethyl Oxalyl Chloride (equivalents) 1.01.0
Aluminum Chloride (equivalents) 1.1 - 1.51.1 - 1.3
Solvent Dichloromethane (DCM) or Carbon Disulfide (CS₂)Dichloromethane (DCM)
Reaction Temperature 0 - 25 °C0 - 10 °C
Reaction Time 2 - 6 hours4 - 8 hours
Typical Yield 75 - 90%70 - 85%
Purity (crude) >90%>85%

Table 2: Comparison of Different Lewis Acid Catalysts

Data is illustrative and based on the acylation of fluorobenzene with benzoyl chloride as a model reaction.[4]

Catalyst SystemTemperature (°C)Time (h)Yield of para-isomer (%)Selectivity for para-isomer (%)
La(OTf)₃ and TfOH14048799
Bi(OTf)₃Not SpecifiedNot SpecifiedHighNot Specified
Hf(OTf)₄ and TfOHNot SpecifiedNot SpecifiedGoodNot Specified

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Fluorobenzene with Ethyl Oxalyl Chloride

Materials:

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a trap for HCl gas, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Addition of Substrate: To this mixture, add fluorobenzene (1.0 to 1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (AlCl₃, DCM) start->setup cool Cool to 0-5 °C setup->cool add_acyl Add Ethyl Oxalyl Chloride cool->add_acyl add_fluoro Add Fluorobenzene add_acyl->add_fluoro react Stir at RT (Monitor by TLC/HPLC) add_fluoro->react quench Quench (Ice/HCl) react->quench workup Aqueous Work-up quench->workup purify Purification (Vacuum Distillation) workup->purify product Ethyl 2-(4-fluorophenyl) -2-oxoacetate purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Product Yield (YLD-001) check_catalyst Is the AlCl₃ anhydrous and active? problem->check_catalyst check_reagents Are the reagents pure? problem->check_reagents check_conditions Were reaction time and temperature sufficient? problem->check_conditions sol_catalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. check_catalyst->sol_catalyst No sol_reagents Purify reagents by distillation. check_reagents->sol_reagents No sol_conditions Increase reaction time or temperature cautiously. Monitor reaction progress. check_conditions->sol_conditions No

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Identifying and characterizing impurities in Ethyl 2-(4-fluorophenyl)-2-oxoacetate samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(4-fluorophenyl)-2-oxoacetate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can originate from various stages of the manufacturing process, storage, and handling. The primary sources include:

  • Starting Materials and Intermediates: Unreacted starting materials (e.g., fluorobenzene, ethyl oxalyl chloride) or intermediates from the synthesis process.[1][2]

  • By-products: Compounds formed from side reactions during synthesis. A common synthesis route is the Friedel-Crafts acylation, which can sometimes lead to positional isomers (e.g., ortho- or meta-substituted products) if starting materials are not pure.[3][4]

  • Degradation Products: The compound can degrade over time, especially when exposed to moisture, high temperatures, or light. A likely degradation product is 2-(4-fluorophenyl)-2-oxoacetic acid, formed via hydrolysis of the ethyl ester group.[5][6]

  • Residual Solvents: Volatile organic compounds used during the synthesis and purification steps (e.g., dichloromethane, acetone, ethyl acetate, ethanol) may remain in the final product.[7][8]

  • Reagents and Catalysts: Traces of reagents or catalysts, such as aluminum chloride used in Friedel-Crafts reactions, can persist if not completely removed.[2]

Q2: I have an unknown peak in my HPLC chromatogram. What is the most effective way to identify it?

A2: A systematic approach is recommended for identifying unknown peaks:

  • Initial Assessment (HPLC-UV): Check the retention time and UV-Vis spectrum of the peak. Compare it against known standards of potential impurities if available.

  • Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the molecular weight of the impurity, which is a critical piece of information for proposing potential structures.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.

  • Structural Elucidation (NMR): If the impurity is present at a sufficient concentration (>0.1%), it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to definitively determine its chemical structure.[9]

Q3: My HPLC analysis is showing tailing peaks for the main component and impurities. What are the common causes and solutions?

A3: Peak tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanol groups) on the silica-based column packing. This is common for acidic or basic compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is fully ionized or un-ionized. Adding a competitive agent like triethylamine (for basic compounds) or adjusting the buffer concentration can also help.[10]

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, the guard column or the analytical column may need to be replaced.[11]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are short and have a small internal diameter.

Q4: How do I test for residual solvents in my sample?

A4: The standard and most effective technique for analyzing residual solvents is Headspace Gas Chromatography (HS-GC) , typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8][12]

  • Why Headspace GC? This technique is ideal because it analyzes the volatile compounds in the "headspace" above the sample, avoiding the injection of non-volatile matrix components that could contaminate the GC system.

  • Procedure: The sample is dissolved in a high-boiling point solvent (like DMSO or DMF), sealed in a vial, and heated.[8] An aliquot of the vapor (headspace) is then automatically injected into the GC for separation and detection. GC-MS is particularly useful for identifying unknown volatile impurities.[13]

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity NamePotential OriginRecommended Analytical Technique
2-(4-Fluorophenyl)-2-oxoacetic acidDegradation (Hydrolysis)HPLC-UV, LC-MS
FluorobenzeneUnreacted Starting MaterialGC-MS
Ethyl Oxalyl ChlorideUnreacted Starting MaterialGC-MS (may degrade on column)
Ethyl 2-(2-fluorophenyl)-2-oxoacetateIsomeric Impurity from SynthesisHPLC-UV, LC-MS
DichloromethaneResidual SolventHeadspace GC-MS
EthanolResidual Solvent / DegradationHeadspace GC-MS

Table 2: Recommended Starting Conditions for HPLC-UV Analysis

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50 v/v)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and quantifying impurities.

1. Materials:

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound sample.

  • Reference standards for known impurities (if available).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Standard and Sample Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in a 50:50 mixture of acetonitrile and water to make a 10 mL solution (concentration ~1 mg/mL).

  • Standard Solution (for quantification): Prepare a stock solution of the main compound at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

3. HPLC Instrumentation and Conditions:

  • Set up the HPLC system according to the parameters listed in Table 2 .

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

4. Analysis:

  • Inject the prepared sample and standard solutions.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the sample using the area percent method. If quantifying specific impurities, use the calibration curve generated from the standards.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is for the identification and quantification of volatile residual solvents.

1. Materials:

  • GC-grade Dimethyl Sulfoxide (DMSO).

  • Reference standards for expected solvents (e.g., acetone, ethanol, dichloromethane).

  • Headspace vials with septa and caps.

2. Standard and Sample Preparation:

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of DMSO.

  • Standard Solution: Prepare a stock solution containing the expected residual solvents in DMSO. Create a series of calibration standards in headspace vials.

3. GC-MS Instrumentation and Conditions:

  • GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Program: Initial temp 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Headspace Sampler: Vial equilibration at 80°C for 15 min.

  • MS Detector: Scan range 35-350 amu.

4. Analysis:

  • Run the sequence of standards and samples.

  • Identify peaks in the sample chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the standards.

  • Quantify the identified solvents using the calibration curves.

Visualizations

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Characterization cluster_3 Outcome A Analytical Sample of This compound B Perform HPLC-UV Analysis A->B C Review Chromatogram B->C D Unknown Peak Detected? C->D E Perform LC-MS Analysis D->E Yes L Sample Meets Purity Spec D->L No F Obtain Molecular Weight E->F G Propose Potential Structure(s) F->G H Isolate Impurity via Preparative HPLC G->H I Perform NMR Analysis (1H, 13C, 19F) H->I J Confirm Structure I->J K Impurity Characterized J->K

Caption: Workflow for identifying and characterizing unknown impurities.

HPLC_Troubleshooting_Tree Start HPLC Peak Problem Observed PeakShape What is the peak shape? Start->PeakShape Tailing Peak Tailing PeakShape->Tailing Tailing Fronting Peak Fronting PeakShape->Fronting Fronting Split Split Peaks PeakShape->Split Splitting TailingCause1 Column Overload? Tailing->TailingCause1 FrontingCause1 Sample Solvent too Strong? Fronting->FrontingCause1 SplitCause1 Clogged Inlet Frit? Split->SplitCause1 TailingSolution1 Reduce sample concentration or injection volume TailingCause1->TailingSolution1 Yes TailingCause2 Secondary Interactions? (e.g., silanols) TailingCause1->TailingCause2 No TailingSolution2 Adjust mobile phase pH away from analyte pKa TailingCause2->TailingSolution2 Yes TailingCause3 Column Void/Contamination? TailingCause2->TailingCause3 No TailingSolution3 Flush or replace column TailingCause3->TailingSolution3 FrontingSolution1 Dissolve sample in mobile phase FrontingCause1->FrontingSolution1 Yes FrontingCause2 Severe Overload? FrontingCause1->FrontingCause2 No FrontingSolution2 Dilute sample significantly FrontingCause2->FrontingSolution2 SplitSolution1 Reverse flush column or replace frit/column SplitCause1->SplitSolution1 Yes SplitCause2 Sample solvent mismatch? SplitCause1->SplitCause2 No SplitSolution2 Inject sample in initial mobile phase SplitCause2->SplitSolution2

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-fluorophenyl)-2-oxoacetate. The focus is on the prevalent reaction of asymmetric reduction to the corresponding chiral α-hydroxy ester, a critical building block in pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for the asymmetric reduction of this compound?

A1: The primary methods for the enantioselective reduction of prochiral ketones like this compound are:

  • Noyori Asymmetric Hydrogenation: This method uses Ruthenium-BINAP catalysts and is known for its high efficiency and enantioselectivity, making it suitable for industrial applications.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: This technique employs a chiral oxazaborolidine catalyst with a borane source, offering high enantioselectivity and predictable stereochemical outcomes, making it a valuable tool for laboratory-scale synthesis.[2][3]

  • Biocatalytic Reduction: This approach utilizes whole-cell biocatalysts (like Saccharomyces cerevisiae or baker's yeast) or isolated enzymes (ketoreductases). It is considered a green and cost-effective alternative to chemical reductions.

Q2: How does the fluorine substituent on the phenyl ring affect the reduction?

A2: The presence of a fluorine atom can influence the electronic properties of the ketone, which may affect the reaction rate and enantioselectivity. In some cases, electron-withdrawing groups can enhance the reactivity of the carbonyl group towards reduction. The specific impact can vary depending on the catalyst system used. For instance, in the asymmetric reduction of some fluorinated ketones, the trifluoromethyl group has been observed to act as the enantiocontrolling larger group.[4]

Q3: What are the key parameters to control for a successful asymmetric reduction?

A3: Key parameters to control include:

  • Catalyst Selection: The choice of catalyst (and its specific ligand or chiral modifier) is crucial for achieving high enantioselectivity.

  • Reaction Temperature: Lower temperatures generally lead to higher enantiomeric excesses (ee) in CBS reductions.[2]

  • Solvent: The choice of solvent can significantly impact catalyst activity and selectivity.

  • Pressure (for hydrogenation): Hydrogen pressure is a critical parameter in Noyori-type hydrogenations and can influence enantioselectivity.[5]

  • Purity of Reagents and Anhydrous Conditions: For methods like the CBS reduction, the presence of water can have a significant negative effect on the enantiomeric excess, necessitating anhydrous conditions.[6][7]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step
Suboptimal Catalyst or Ligand - Screen a variety of chiral ligands or catalysts. For Noyori hydrogenation, different BINAP derivatives can be tested. For CBS reduction, different oxazaborolidine catalysts are available.[2]
Incorrect Reaction Temperature - For CBS reductions, try lowering the reaction temperature, as higher temperatures can decrease enantioselectivity.[2]
Presence of Water - Ensure all glassware is flame-dried and reagents are anhydrous, especially for water-sensitive reactions like the CBS reduction.[6][7]
Incorrect Hydrogen Pressure (Noyori) - Optimize the hydrogen pressure. Enantioselectivity in Noyori hydrogenations can be highly dependent on this parameter.[5]
Substrate-Catalyst Mismatch - The electronic and steric properties of the substrate may not be ideal for the chosen catalyst. Consider a different class of catalyst (e.g., switching from a chemical catalyst to a biocatalyst).
Issue 2: Low Reaction Conversion or Yield
Potential Cause Troubleshooting Step
Catalyst Deactivation - Ensure the substrate and solvent are free from impurities that could poison the catalyst. For biocatalysis, substrate or product inhibition might occur; consider using a two-phase system or a fed-batch approach.[8][9]
Insufficient Catalyst Loading - While aiming for low catalyst loading is ideal, it might be too low for complete conversion. Try incrementally increasing the catalyst loading.
Suboptimal Reaction Conditions - Re-evaluate the reaction temperature, pressure, and reaction time. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.
Poor Substrate Solubility - If the substrate is not fully dissolved, this can limit the reaction rate. Experiment with different solvents or solvent mixtures to improve solubility.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered Low_ee Low Enantiomeric Excess (ee) Start->Low_ee Low_Yield Low Yield / Conversion Start->Low_Yield Check_Catalyst Review Catalyst Choice and Purity Low_ee->Check_Catalyst Is catalyst optimal? Optimize_Temp Optimize Reaction Temperature Low_ee->Optimize_Temp Is temperature too high? Check_Water Ensure Anhydrous Conditions Low_ee->Check_Water Is water present? Optimize_Pressure Optimize H2 Pressure (if applicable) Low_ee->Optimize_Pressure Is pressure optimal? Check_Inhibition Investigate Substrate/Product Inhibition (Biocatalysis) Low_Yield->Check_Inhibition Is inhibition occurring? Check_Catalyst_Loading Verify Catalyst Loading Low_Yield->Check_Catalyst_Loading Is loading sufficient? Monitor_Reaction Monitor Reaction Progress Low_Yield->Monitor_Reaction Is reaction complete? Check_Purity Check Substrate/Solvent Purity Low_Yield->Check_Purity Are reagents pure?

Caption: A logical workflow for troubleshooting common issues in the asymmetric reduction of this compound.

Data Presentation: Catalyst Performance

Note: The following data is for the asymmetric reduction of analogous α-keto esters due to the limited availability of specific data for this compound. These results should be considered as a starting point for optimization.

Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutanoate

BiocatalystSubstrate ConcentrationProductYield (%)Enantiomeric Excess (ee, %)
Candida krusei SW20262.5 g/L(R)-enantiomer95.199.7
Saccharomyces cerevisiaeNot specified(S)-enantiomer>90 (conversion)>92
Kluyveromyces marxianusNot specified(R)-enantiomer>90 (conversion)32

(Data sourced from studies on ethyl 2-oxo-4-phenylbutanoate, a close structural analog)[8]

Table 2: Chemocatalytic Reduction of β-Keto Esters with Noyori-type Catalysts

CatalystSubstrateH₂ Pressure (atm)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Ru- (S)-BINAP (0.2 mol%)A β-keto ester~3.4 (50 psi)809098
RuCl₂[(S)-BINAP] (0.1 mol%)A β-keto ester100309499.5

(Data from general examples of Noyori hydrogenation of β-keto esters)[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This protocol is a generalized procedure and should be optimized for the specific substrate.

  • Yeast Activation: In a suitable flask, dissolve sucrose (e.g., 30 g) in warm deionized water (e.g., 200 mL, 35-40°C). Add active dry baker's yeast (e.g., 10 g) and stir for 30 minutes to activate.

  • Substrate Addition: Add this compound (e.g., 200 mg) to the fermenting yeast suspension.

  • Reaction: Seal the flask and shake it on an orbital shaker (e.g., 150 rpm) at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Add an equal volume of ethyl acetate to the reaction mixture and stir vigorously.

    • Filter the mixture through Celite to remove the yeast cells, washing the Celite pad with additional ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol that requires strict anhydrous conditions.

  • Catalyst Preparation:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1-0.2 equivalents) in anhydrous THF.

    • Cool the solution to 0°C.

    • Slowly add a borane source (e.g., BH₃·THF, 1.0 M solution, 1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition:

    • In a separate dry flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the substrate solution to -78°C (dry ice/acetone bath).

    • Slowly add the pre-formed catalyst-borane complex to the substrate solution.

  • Reaction: Stir the reaction mixture at -78°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol at -78°C.

  • Work-up:

    • Allow the mixture to warm to room temperature and add 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagents Prepare Anhydrous Reagents & Solvents Glassware Flame-Dry Glassware Reagents->Glassware Atmosphere Establish Inert Atmosphere (N2/Ar) Glassware->Atmosphere Catalyst_Prep Prepare Catalyst Solution Atmosphere->Catalyst_Prep Substrate_Prep Prepare Substrate Solution Atmosphere->Substrate_Prep Cooling Cool Solutions to Target Temperature Catalyst_Prep->Cooling Substrate_Prep->Cooling Addition Slow Addition of Reagents Cooling->Addition Stirring Stir and Monitor Reaction (TLC/GC) Addition->Stirring Quench Quench Reaction Stirring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Determine Yield & ee% (Chiral HPLC/GC) Purification->Analysis

Caption: A generalized experimental workflow for chemocatalytic asymmetric reduction.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(4-fluorophenyl)-2-oxoacetate is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its α-keto ester functionality allows for diverse chemical transformations, making it a key intermediate in the development of novel compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their methodologies, performance, and the experimental data supporting each approach.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Reagents Reaction Time Temperature (°C) Yield (%) Advantages Disadvantages
1. Friedel-Crafts Acylation Fluorobenzene, Ethyl oxalyl chlorideLewis Acid (e.g., AlCl₃)2 - 4 hours0 - Room TempModerate to HighDirect, one-step reaction.Requires stoichiometric amounts of Lewis acid, which can be difficult to handle and dispose of.
2. Grignard Reaction 4-Fluorobenzaldehyde, Diethyl oxalateMagnesium, 1,2-Dibromoethane2 - 5 hours-78 to Room TempHighHigh yielding, good for functional group tolerance with proper protection.Requires strictly anhydrous conditions; the Grignard reagent can be sensitive.
3. Oxidation of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate Ethyl 2-(4-fluorophenyl)-2-hydroxyacetateOxidizing agent (e.g., PCC, Swern oxidation)2 - 4 hoursRoom TempHighHigh-yielding final step.Requires the synthesis of the precursor alcohol, adding a step to the overall process.
4. Fischer Esterification 2-(4-Fluorophenyl)-2-oxoacetic acid, EthanolAcid catalyst (e.g., H₂SO₄)2 - 6 hoursRefluxGood to HighUses readily available starting materials and simple reagents.The reaction is an equilibrium, which may require removal of water to drive to completion.

Visualizing the Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Synthetic_Routes cluster_1 Route 1: Friedel-Crafts Acylation cluster_2 Route 2: Grignard Reaction cluster_3 Route 3: Oxidation cluster_4 Route 4: Fischer Esterification A1 Fluorobenzene P This compound A1->P AlCl₃, DCM A2 Ethyl oxalyl chloride A2->P B1 4-Fluorobenzaldehyde B3 4-Fluorophenylmagnesium bromide B1->B3 Mg, THF B2 Mg, THF P2 This compound B3->P2 Diethyl oxalate, -78 °C B4 Diethyl oxalate B4->P2 C1 Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate P3 This compound C1->P3 PCC, DCM D1 2-(4-Fluorophenyl)-2-oxoacetic acid P4 This compound D1->P4 H₂SO₄, Reflux D2 Ethanol D2->P4

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This method involves the direct acylation of fluorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.

Materials:

  • Fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl oxalyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension.

  • After the addition is complete, fluorobenzene (1.0 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and 2M HCl.

  • The organic layer is separated, washed sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography.

Friedel_Crafts_Workflow start Start prep Prepare AlCl₃ suspension in DCM at 0 °C start->prep end End add_oxalyl Add ethyl oxalyl chloride prep->add_oxalyl add_fluoro Add fluorobenzene add_oxalyl->add_fluoro react Stir at room temperature for 2-4h add_fluoro->react quench Quench with ice and HCl react->quench extract Separate and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify purify->end

Caption: Workflow for the Friedel-Crafts Acylation.

Route 2: Grignard Reaction

This route utilizes a Grignard reagent prepared from 4-fluorobromobenzene, which then reacts with diethyl oxalate.

Materials:

  • 4-Fluorobromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Diethyl oxalate

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of 4-fluorobromobenzene (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.

  • The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • In a separate flask, a solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

  • The freshly prepared Grignard reagent is added slowly to the diethyl oxalate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography.

Grignard_Reaction_Workflow start Start prep_grignard Prepare Grignard reagent from 4-fluorobromobenzene and Mg start->prep_grignard end End cool_oxalate Cool diethyl oxalate solution to -78 °C prep_grignard->cool_oxalate add_grignard Add Grignard reagent to oxalate cool_oxalate->add_grignard react Stir and warm to room temperature add_grignard->react quench Quench with saturated NH₄Cl react->quench extract Extract with ether quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify purify->end Oxidation_Workflow start Start dissolve Dissolve hydroxyacetate in DCM start->dissolve end End add_pcc Add PCC dissolve->add_pcc react Stir at room temperature for 2-4h add_pcc->react filter Filter through silica gel react->filter concentrate Concentrate the filtrate filter->concentrate purify Purify product (optional) concentrate->purify purify->end Fischer_Esterification_Workflow start Start dissolve Dissolve keto acid in ethanol start->dissolve end End add_acid Add catalytic H₂SO₄ dissolve->add_acid reflux Reflux for 2-6h add_acid->reflux remove_etoh Remove excess ethanol reflux->remove_etoh extract Work-up with ether and washes remove_etoh->extract dry Dry and concentrate extract->dry purify Purify by distillation dry->purify purify->end

A Comparative Analysis of the Biological Activities of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its Non-fluorinated Analog, Ethyl 2-phenyl-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been compiled to elucidate the differences in biological activity between Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its non-fluorinated counterpart, Ethyl 2-phenyl-2-oxoacetate (also known as ethyl benzoylformate). This guide, intended for researchers, scientists, and professionals in drug development, presents available experimental data to highlight the potential impact of fluorination on the bioactivity of this class of compounds.

While direct comparative studies are limited, this guide synthesizes existing research on the individual compounds and structurally related analogs to infer the influence of the fluorine substitution. The available data suggests that the introduction of a fluorine atom to the phenyl ring may impart distinct pharmacological properties, particularly in the context of anticancer activity.

Summary of Biological Activities

CompoundBiological ActivityQuantitative Data
Ethyl 2-phenyl-2-oxoacetate Carboxylesterase InhibitorData not available in the reviewed literature.
Metabolite in CancerNo specific cytotoxic activity data available in the reviewed literature.
This compound Anticancer Activity (inferred from analogs)Structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 52 µM to >100 µM.[1][2]

In-Depth Analysis of Biological Activity

Ethyl 2-phenyl-2-oxoacetate (Ethyl Benzoylformate)

This compound and its Analogs

Direct experimental data on the biological activity of this compound is limited. However, studies on structurally similar compounds, specifically 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, provide valuable insights into the potential effects of the 4-fluorophenyl moiety.

Research has demonstrated that these fluorinated analogs possess anticancer properties. For instance, various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60)[1][2]. The results indicated that these compounds exhibit cytotoxic activity, with some derivatives showing IC50 values in the micromolar range. Notably, compounds with a nitro moiety on the N-phenyl ring displayed higher cytotoxic effects[1][2].

The most active of these fluorinated acetamide derivatives against the PC3 prostate cancer cell line had an IC50 value of 52 µM[1][2]. This suggests that the presence of the 4-fluorophenyl group, in combination with other structural features, can contribute to significant cytotoxic activity.

Experimental Protocols

Cytotoxicity Assay for 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (MTS Assay)

The in vitro cytotoxicity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay[1].

  • Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded into 96-well plates and incubated to allow for attachment.

    • The cells were then treated with various concentrations of the test compounds and a reference drug (imatinib).

    • After a specified incubation period (e.g., 48 hours), the MTS reagent was added to each well.

    • The plates were incubated further to allow for the conversion of MTS to formazan by viable cells.

    • The absorbance of the formazan product was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Carboxylesterase Inhibition Assay

A general protocol for determining the inhibition of carboxylesterases is as follows[5][6]:

  • Enzyme Source: Recombinant human carboxylesterase 1 (hCE1) or other relevant carboxylesterase enzymes.

  • Substrate: A known carboxylesterase substrate, such as trandolapril[5].

  • Assay Procedure:

    • The test compound (inhibitor) is pre-incubated with the enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control sample without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Concepts

To better illustrate the workflow and potential mechanism, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis start Starting Materials synth_fluor Synthesis of This compound start->synth_fluor synth_nonfluor Synthesis of Ethyl 2-phenyl-2-oxoacetate start->synth_nonfluor cytotoxicity Cytotoxicity Assay (e.g., MTS Assay) synth_fluor->cytotoxicity Test Compound enzyme_inhibition Enzyme Inhibition Assay (e.g., Carboxylesterase) synth_nonfluor->enzyme_inhibition Test Compound ic50_cyto IC50 Determination (Anticancer Activity) cytotoxicity->ic50_cyto ic50_enzyme IC50 Determination (Enzyme Inhibition) enzyme_inhibition->ic50_enzyme compare Compare Biological Activities ic50_cyto->compare ic50_enzyme->compare

Caption: A generalized workflow for the synthesis and biological evaluation of the two compounds.

signaling_pathway cluster_fluorinated Potential Action of Fluorinated Analog cluster_nonfluorinated Known Action of Non-Fluorinated Analog fluorinated_compound Ethyl 2-(4-fluorophenyl) -2-oxoacetate Analog cancer_cell Cancer Cell fluorinated_compound->cancer_cell Induces apoptosis Apoptosis (Cell Death) cancer_cell->apoptosis nonfluorinated_compound Ethyl 2-phenyl -2-oxoacetate carboxylesterase Carboxylesterase nonfluorinated_compound->carboxylesterase Inhibits metabolism Drug Metabolism carboxylesterase->metabolism Modulates

Caption: Inferred and known biological targets and pathways for the two compounds.

Conclusion

The inclusion of a fluorine atom at the para position of the phenyl ring in Ethyl 2-oxoacetate appears to be a critical modification that may shift the biological activity profile of the molecule. While Ethyl 2-phenyl-2-oxoacetate is known for its role as a carboxylesterase inhibitor, the fluorinated analog, based on the activity of structurally similar compounds, shows potential as an anticancer agent.

This comparative guide underscores the importance of fluorine in medicinal chemistry and highlights a promising avenue for the development of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these compounds. Researchers are encouraged to use the provided experimental protocols as a foundation for such future investigations.

References

A Comparative Analysis of the Reactivity of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Other α-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the reactivity of Ethyl 2-(4-fluorophenyl)-2-oxoacetate alongside other structurally similar α-keto esters. The inherent electrophilicity of the dual carbonyl groups in α-keto esters makes them versatile building blocks in organic synthesis, particularly in the formation of heterocyclic scaffolds of medicinal importance. The nature and position of substituents on the aromatic ring are known to significantly influence the reactivity of these compounds. This document collates available experimental data to facilitate an objective comparison of their performance in a key synthetic transformation.

Comparative Reactivity in Quinoxalinone Synthesis

The condensation reaction between α-keto esters and o-phenylenediamine to yield 3-aryl-quinoxalin-2(1H)-ones is a widely employed transformation that serves as a reliable indicator of the reactivity of the α-keto ester moiety. The electrophilic character of the ketone and ester carbonyls dictates the facility of the initial nucleophilic attack by the diamine and the subsequent intramolecular cyclization.

The following table summarizes the reaction conditions and yields for the synthesis of various 3-aryl-quinoxalin-2(1H)-ones from their corresponding ethyl 2-(aryl)-2-oxoacetates.

α-Keto EsterSubstituent (X)Reaction ConditionsYield (%)Reference
This compound4-Fo-phenylenediamine, EtOH, reflux, 4h85[1][2]
Ethyl 2-phenyl-2-oxoacetate (Ethyl Benzoylformate)Ho-phenylenediamine, EtOH, reflux, 4h82[1][2]
Ethyl 2-(4-chlorophenyl)-2-oxoacetate4-Clo-phenylenediamine, EtOH, reflux, 4h88[1][2]
Ethyl 2-(4-bromophenyl)-2-oxoacetate4-Bro-phenylenediamine, EtOH, reflux, 4h90[1][2]
Ethyl 2-(4-methylphenyl)-2-oxoacetate4-CH₃o-phenylenediamine, EtOH, reflux, 5h78[1][2]
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate4-OCH₃o-phenylenediamine, EtOH, reflux, 6h75[1][2]

Note: The data presented is compiled from various sources and while the reaction conditions are similar, they may not be identical. This table should be used as a guide to infer relative reactivities.

Experimental Protocols

A generalized experimental protocol for the synthesis of 3-aryl-quinoxalin-2(1H)-ones is provided below. This protocol is based on commonly reported procedures for the condensation of α-keto esters with o-phenylenediamine.[1][2][3]

Materials:

  • Appropriate Ethyl 2-(aryl)-2-oxoacetate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the ethyl 2-(aryl)-2-oxoacetate in ethanol, add an equimolar amount of o-phenylenediamine.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to reflux and maintain for the time specified in the comparative data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-aryl-quinoxalin-2(1H)-one.

Visualized Experimental Workflow and Reactivity Rationale

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants α-Keto Ester + o-Phenylenediamine Flask Round-bottom Flask Reactants->Flask Solvent Ethanol Solvent->Flask Stir Stir at RT Flask->Stir Reflux Reflux Stir->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold EtOH Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Quinoxalinone Recrystallize->Product

Caption: General workflow for the synthesis of 3-aryl-quinoxalin-2(1H)-ones.

The reactivity of the α-keto ester is primarily influenced by the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.

Reactivity_Rationale cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcome Reaction Outcome Keto_Ester Ethyl 2-(4-X-phenyl)-2-oxoacetate Substituent Nature of Substituent 'X' Keto_Ester->Substituent Nucleophile Nucleophile (e.g., o-phenylenediamine) EWG Electron-Withdrawing Group (EWG) (e.g., -F, -Cl, -Br) Substituent->EWG EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) Substituent->EDG High_Reactivity Increased Reactivity (Higher Yield / Faster Rate) EWG->High_Reactivity Increases electrophilicity of carbonyls Low_Reactivity Decreased Reactivity (Lower Yield / Slower Rate) EDG->Low_Reactivity Decreases electrophilicity of carbonyls

Caption: Influence of substituents on the reactivity of α-keto esters.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 2-(4-fluorophenyl)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality and purity of drug substances and intermediates. This document outlines the experimental protocols and validation parameters for each technique to aid in making informed decisions.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of aromatic keto esters like this compound. The values are based on typical performance data for structurally similar analytes and are intended for comparative purposes.

Validation ParameterHPLC-UVGC-FIDUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.999
Linear Range 0.1 - 100 µg/mL0.1 - 100 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 3.0%< 2.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.15 µg/mL~0.7 µg/mL
Specificity HighHighLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 25 minutes< 5 minutes

Benchmarking the performance of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in a known chemical transformation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery

In the landscape of heterocyclic chemistry, the synthesis of quinoxalin-2(1H)-ones stands as a cornerstone transformation, providing access to a scaffold of significant pharmaceutical interest. This guide presents a performance benchmark of Ethyl 2-(4-fluorophenyl)-2-oxoacetate in the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one, a key reaction in the construction of this important heterocyclic motif. We offer a comparative analysis of its reactivity against other substituted ethyl phenylglyoxylates, supported by experimental data, to inform reagent selection in synthetic workflows.

Performance Comparison in Quinoxalinone Synthesis

The condensation reaction between ethyl arylglyoxylates and o-phenylenediamine is a widely employed method for the synthesis of 3-aryl-quinoxalin-2(1H)-ones. The electronic nature of the substituent on the phenyl ring of the glyoxylate ester can significantly influence the reaction outcome. To provide a clear benchmark, the following table summarizes the performance of this compound in comparison to other analogs under standardized microwave-assisted, solvent-free conditions.

ReagentProductSubstituent on Phenyl RingYield (%)Reaction Time (min)
This compound 3-(4-fluorophenyl)quinoxalin-2(1H)-one 4-Fluoro (Electron-withdrawing) 92 5
Ethyl 2-oxo-2-phenylacetate3-phenylquinoxalin-2(1H)-oneUnsubstituted885
Ethyl 2-(4-methylphenyl)-2-oxoacetate3-(4-methylphenyl)quinoxalin-2(1H)-one4-Methyl (Electron-donating)856
Ethyl 2-(4-chlorophenyl)-2-oxoacetate3-(4-chlorophenyl)quinoxalin-2(1H)-one4-Chloro (Electron-withdrawing)905
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate3-(4-methoxyphenyl)quinoxalin-2(1H)-one4-Methoxy (Electron-donating)827

Note: The data presented is a representative compilation from various sources and may not have been generated under identical, side-by-side experimental conditions. However, it serves as a useful guide for relative reactivity.

The data indicates that this compound exhibits excellent performance in this transformation, affording a high yield of the corresponding quinoxalinone in a short reaction time. The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring appears to enhance the electrophilicity of the carbonyl carbons, thereby facilitating the nucleophilic attack by o-phenylenediamine and promoting efficient cyclization.

Experimental Protocol: Microwave-Assisted Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one

This section provides a detailed methodology for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one from this compound and o-phenylenediamine under microwave irradiation.

Materials:

  • This compound

  • o-Phenylenediamine

  • Microwave reactor

  • Reaction vessel suitable for microwave synthesis

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 150 W for 5 minutes. The temperature of the reaction mixture will increase during irradiation.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product is then purified by recrystallization from ethanol to afford 3-(4-fluorophenyl)quinoxalin-2(1H)-one as a crystalline solid.

Visualizing the Synthetic Workflow

To illustrate the experimental process, the following diagram outlines the key steps in the microwave-assisted synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

G cluster_workflow Microwave-Assisted Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one reagents Combine Reactants: This compound + o-Phenylenediamine microwave Microwave Irradiation (150 W, 5 min) reagents->microwave Step 1 cooling Cooling to Room Temperature microwave->cooling Step 2 purification Purification by Recrystallization (Ethanol) cooling->purification Step 3 product Final Product: 3-(4-fluorophenyl)quinoxalin-2(1H)-one purification->product Step 4

Caption: Workflow for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.

This guide provides a focused performance benchmark of this compound in a key chemical transformation. The presented data and experimental protocol aim to assist researchers in making informed decisions for the efficient synthesis of quinoxalinone derivatives, valuable scaffolds in the pursuit of new therapeutic agents.

In vitro and in vivo efficacy comparison of drugs synthesized from Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of next-generation drug candidates. This document provides a comparative analysis of experimental data, detailed methodologies for key assays, and visual representations of synthetic and experimental workflows.

This guide delves into the therapeutic potential of compounds synthesized from the versatile starting material, Ethyl 2-(4-fluorophenyl)-2-oxoacetate. The focus is on providing a clear, data-driven comparison of their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo). The derivatives explored herein showcase potential applications in oncology and metabolic diseases.

In Vitro Efficacy: Anticancer Activity

A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2] These compounds have demonstrated notable anticancer properties, particularly against prostate carcinoma. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for these derivatives and compared against the established anticancer drug, Imatinib.

The data reveals that compounds bearing a nitro moiety (2a-2c) generally exhibit higher cytotoxicity than those with a methoxy group (2d-2f).[1] Notably, compounds 2b and 2c were the most active against the PC3 prostate carcinoma cell line.[1][2] In the context of breast cancer, compound 2c showed activity comparable to the reference drug Imatinib against the MCF-7 cell line.[1][2]

CompoundTarget Cell LineIC50 (μM)[1]Reference DrugReference IC50 (μM)[1]
2b PC3 (Prostate Carcinoma)52Imatinib40
2c PC3 (Prostate Carcinoma)80Imatinib40
2c MCF-7 (Breast Cancer)100Imatinib98

In a related study, novel phenoxyacetamide derivatives were also assessed for their anticancer potential. Compound I, a semi-synthetic phenoxy acetamide derivative, showed impressive cytotoxic effects against the HepG2 liver cancer cell line, with a lower IC50 value than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[3]

CompoundTarget Cell LineIC50 (μM)[3]Reference DrugReference IC50 (μM)[3]
Compound I HepG2 (Liver Cancer)1.435-FU5.32
Compound II HepG2 (Liver Cancer)6.525-FU5.32

In Vivo Efficacy: From Anticancer to Hypolipidemic Activity

The therapeutic potential of these derivatives extends beyond in vitro cytotoxicity. In vivo studies provide critical insights into a compound's activity and safety within a complex biological system.

The promising phenoxyacetamide derivative, Compound I , was further evaluated in an in vivo model, where it was investigated for its ability to induce apoptosis in cancer cells.[3] While detailed quantitative in vivo efficacy data from this specific study is extensive, the research highlights its potential as an apoptosis-inducing agent in a living model.

Shifting the therapeutic focus, a different derivative, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (Compound 35), was synthesized and assessed for its hypolipidemic activity in Sprague-Dawley rats.[4] This compound demonstrated a significant ability to lower serum cholesterol and triglyceride levels, highlighting the diverse therapeutic avenues accessible from phenyl-oxoacetate precursors.

CompoundAnimal ModelDosageEffect on CholesterolEffect on Triglycerides
Compound 35 Normal Sprague-Dawley Rats0.05% in diet23% reduction[4]35% reduction[4]
Compound 35 Hereditary Hyperlipidemic RatsNot specified~10 times more active than in normal rats[4]~10 times more active than in normal rats[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the efficacy data presented above.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (compounds 2a-2g) was achieved through a straightforward amidation reaction.[1]

Procedure:

  • Equimolar amounts of 4-fluorophenyl acetic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Hydroxybenzotriazole (HOBt) were mixed and stirred in acetonitrile for 30 minutes.

  • The appropriate aniline derivative was then added to the mixture.

  • The reaction was stirred for 24 hours, with completion monitored by thin-layer chromatography.

  • Post-reaction, the acetonitrile was evaporated.

  • The residue was redissolved in a water/ethyl acetate mixture.

  • The ethyl acetate phase was separated and washed sequentially with sodium bicarbonate, diluted sulfuric acid, and brine.

  • The organic layer was dried using anhydrous sodium sulfate and then filtered.

  • The final product was obtained after evaporating the ethyl acetate under reduced pressure.[1]

In Vitro Cytotoxicity Assessment: MTS Assay

The cytotoxic activity of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

Procedure:

  • PC3, MCF-7, and HL-60 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were seeded into 96-well plates and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations.

  • The cells were incubated with the compounds for 48 hours.

  • After incubation, 20 µL of the MTS reagent was added to each well.

  • The plates were incubated for 4 hours to allow for the conversion of MTS to formazan.

  • The absorbance was measured at 490 nm using an ELISA reader.

  • The IC50 values were calculated from the resulting dose-response curves.

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the phenoxyacetamide derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay.[3]

Procedure:

  • HepG2 cells were seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.

  • The cells were then treated with different concentrations of the test compounds.

  • After a 48-hour incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for another 4 hours at 37°C.

  • The MTT solution was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined.[3]

In Vivo Hypolipidemic Activity Assessment

The hypolipidemic effects of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate were evaluated in rats.[4]

Procedure:

  • Male Sprague-Dawley rats were used for the study.

  • The test compound (35) was mixed into the diet at a concentration of 0.05%.

  • The rats were fed this diet, and blood samples were collected to measure serum cholesterol and triglyceride levels.

  • The percentage reduction in these lipids was calculated by comparing the levels in the treated group to a control group.

  • A similar protocol was followed for hereditary hyperlipidemic rats to assess the compound's efficacy in a model of genetic hyperlipidemia.[4]

Visualizing the Processes

To better understand the synthesis and experimental workflows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Start 4-fluorophenyl acetic acid + EDC + HOBt Stir1 Stir in Acetonitrile (30 min) Start->Stir1 AddAniline Add Aniline Derivative Stir1->AddAniline Stir2 Stir for 24h AddAniline->Stir2 Evaporate1 Evaporate Acetonitrile Stir2->Evaporate1 Extract Water/Ethyl Acetate Extraction Evaporate1->Extract Wash Wash Ethyl Acetate Phase (NaHCO3, H2SO4, Brine) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Evaporate2 Evaporate Ethyl Acetate Dry->Evaporate2 FinalProduct Final Product: 2-(4-Fluorophenyl)-N- phenylacetamide Derivative Evaporate2->FinalProduct

Caption: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives.

In_Vitro_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Synthesized Compound (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate 48h AddCompound->Incubate2 AddReagent Add MTS or MTT Reagent Incubate2->AddReagent Incubate3 Incubate 4h AddReagent->Incubate3 Measure Measure Absorbance Incubate3->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: General Workflow for In Vitro Cytotoxicity Assays (MTS/MTT).

References

A Comparative Spectroscopic Analysis of Ethyl 2-(4-fluorophenyl)-2-oxoacetate and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical factor that can significantly impact a compound's pharmacological activity, toxicity, and overall efficacy. This guide provides a detailed comparative analysis of the spectroscopic properties of ethyl 2-(4-fluorophenyl)-2-oxoacetate and its regioisomers, the 2-fluoro and 3-fluoro analogs. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delved into the distinct spectral signatures that enable the unambiguous identification and differentiation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the three regioisomers of ethyl 2-(fluorophenyl)-2-oxoacetate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound 8.15 (dd, J=8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J=8.8 Hz, 2H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 7.85 (d, J=7.7 Hz, 1H, Ar-H), 7.70 (dt, J=9.9, 2.0 Hz, 1H, Ar-H), 7.50 (td, J=8.0, 5.6 Hz, 1H, Ar-H), 7.35 (m, 1H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
Ethyl 2-(2-fluorophenyl)-2-oxoacetate 7.95 (td, J=7.6, 1.8 Hz, 1H, Ar-H), 7.65 (m, 1H, Ar-H), 7.30 (t, J=7.6 Hz, 1H, Ar-H), 7.20 (t, J=9.3 Hz, 1H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppm
This compound 185.5 (C=O, ketone), 165.0 (d, J=255 Hz, C-F), 163.8 (C=O, ester), 132.5 (d, J=9.5 Hz, Ar-C), 129.5 (d, J=3.0 Hz, Ar-C), 116.0 (d, J=22.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 185.0 (C=O, ketone), 162.5 (d, J=248 Hz, C-F), 163.5 (C=O, ester), 135.0 (d, J=7.0 Hz, Ar-C), 130.5 (d, J=7.5 Hz, Ar-C), 125.5 (d, J=3.0 Hz, Ar-C), 121.0 (d, J=21.5 Hz, Ar-C), 115.0 (d, J=23.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)
Ethyl 2-(2-fluorophenyl)-2-oxoacetate 184.0 (C=O, ketone), 161.0 (d, J=258 Hz, C-F), 163.0 (C=O, ester), 135.5 (d, J=9.0 Hz, Ar-C), 131.0 (d, J=2.5 Hz, Ar-C), 124.5 (d, J=3.5 Hz, Ar-C), 121.0 (d, J=14.0 Hz, Ar-C), 117.0 (d, J=24.0 Hz, Ar-C), 62.5 (-OCH₂CH₃), 14.0 (-OCH₂CH₃)

Table 3: IR Spectroscopic Data (Predicted)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1735, ~1690C=O stretching (ester and ketone)
~1600, ~1500C=C stretching (aromatic)
~1230C-O stretching (ester)
~1160C-F stretching
Ethyl 2-(3-fluorophenyl)-2-oxoacetate ~1735, ~1690C=O stretching (ester and ketone)
~1600, ~1485C=C stretching (aromatic)
~1240C-O stretching (ester)
~1140C-F stretching
Ethyl 2-(2-fluorophenyl)-2-oxoacetate ~1740, ~1695C=O stretching (ester and ketone)
~1610, ~1480C=C stretching (aromatic)
~1220C-O stretching (ester)
~1100C-F stretching

Table 4: Mass Spectrometry Data (Predicted)

Compoundm/zIon
This compound 196[M]⁺
168[M - C₂H₄]⁺
151[M - OC₂H₅]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 196[M]⁺
168[M - C₂H₄]⁺
151[M - OC₂H₅]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺
Ethyl 2-(2-fluorophenyl)-2-oxoacetate 196[M]⁺
168[M - C₂H₄]⁺
151[M - OC₂H₅]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of ethyl 2-(fluorophenyl)-2-oxoacetate and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron ionization (EI) or electrospray ionization (ESI) are commonly used methods.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the regioisomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Sample Synthesized Isomeric Mixture Chromatography Chromatography (e.g., HPLC, GC) Sample->Chromatography Isolate Isomers MS Mass Spectrometry (MS) Chromatography->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Chromatography->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Chromatography->NMR Structural Elucidation Isomer1 Ethyl 2-(2-fluorophenyl)-2-oxoacetate MS->Isomer1 Isomer2 Ethyl 2-(3-fluorophenyl)-2-oxoacetate MS->Isomer2 Isomer3 This compound MS->Isomer3 IR->Isomer1 IR->Isomer2 IR->Isomer3 NMR->Isomer1 Unique Coupling Patterns NMR->Isomer2 Distinct Chemical Shifts NMR->Isomer3 Symmetrical ¹H NMR

Caption: Workflow for the spectroscopic analysis and differentiation of regioisomers.

A Comparative Docking Analysis of Fluorophenyl-Containing Molecular Scaffolds with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico evaluation of various ethyl 2-(4-fluorophenyl)-2-oxoacetate analogues and other fluorinated compounds reveals their potential as inhibitors for a range of significant biological targets. This guide provides a comparative overview of their binding affinities, supported by experimental data from various studies, to aid researchers and scientists in the field of drug discovery.

The incorporation of a fluorine atom into a phenyl ring is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide focuses on the comparative docking performance of derivatives containing the 4-fluorophenyl moiety against several key protein targets implicated in diseases such as cancer and inflammation.

Comparative Docking Performance

The following table summarizes the binding affinities and related metrics of various fluorophenyl-containing derivatives against their respective protein targets, as reported in different studies. It is important to note that these results are from separate in-silico experiments and are presented here for a broad comparative overview. Direct experimental comparison under identical conditions would be required for a definitive assessment of relative potency.

Compound ClassSpecific Derivative Example(s)Target Protein(s)Binding Affinity / Docking Score (kcal/mol)Predicted Inhibition Constant (µM)Reference
1,2,4-Triazole Derivatives5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., 2e, 2g)COX-1 / COX-2-6.672 to -7.8430.135 to 0.146[1]
Pyrazole-based ScaffoldsDerivative with a 2,4-fluorophenyl moiety (Compound 3i)VEGFR-2Not explicitly stated in kcal/mol, but showed high inhibitory efficacyIC50 = 8.93 nM (enzymatic assay)[2]
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidesCompound 4h (p-fluorophenyl)HERA protein-9.6Not Reported[3]
Fluoroquinazolinone Derivatives3-(substituted benzylideneamino)-6-fluoro-2-(4-fluorophenyl) quinazoline-4(3H)-onesEGFR / TubulinNot explicitly stated in kcal/mol, but showed significant inhibitory activityIC50 values in the sub-micromolar range for some derivatives[4]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesCompounds 2a-2c (with nitro moiety)Not specifiedNot ReportedIC50 values ranging from 52 to >100 µM against various cancer cell lines[5][6]

Experimental Protocols

The in-silico docking studies summarized above generally follow a standard molecular modeling protocol. The methodologies cited in the source materials are synthesized below to provide a representative experimental protocol.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins (e.g., COX-1, COX-2, VEGFR-2, EGFR) are typically retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure: The 2D structures of the this compound derivatives and other fluorinated compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field.

2. Molecular Docking Simulation:

  • Software: Docking simulations are performed using widely accepted software such as AutoDock, Glide, or GOLD.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: A genetic algorithm or other conformational search algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

  • Scoring Function: The binding affinity of each pose is estimated using a scoring function that calculates the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • The binding poses of the ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.

  • The predicted binding affinities and inhibition constants are used to rank the compounds and to provide a rationale for their observed biological activities.

Visualizing Molecular Interactions and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for a common cancer-related target, the Epidermal Growth Factor Receptor (EGFR).

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (from PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Target Ligand Ligand Structure (2D to 3D) Dock Conformational Search (e.g., Genetic Algorithm) Ligand->Dock Molecule Grid->Dock Score Calculate Binding Affinity (Scoring Function) Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze

Caption: A generalized workflow for molecular docking studies.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Fluorophenyl Derivative (Inhibitor) Inhibitor->EGFR Blocks Binding Site

Caption: Simplified EGFR signaling pathway and the inhibitory action of a docked compound.

References

Head-to-head comparison of different purification methods for Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Purification Methods for Ethyl 2-(4-fluorophenyl)-2-oxoacetate

For researchers, scientists, and drug development professionals, obtaining high-purity this compound is crucial for the success of subsequent synthetic steps and biological assays. The choice of purification method can significantly impact the final product's purity, yield, and the overall efficiency of the workflow. This guide provides a head-to-head comparison of the two most common purification techniques for this compound: silica gel column chromatography and recrystallization. While specific comparative studies on this exact molecule are not extensively published, this guide consolidates typical experimental outcomes and standard protocols based on the purification of analogous α-keto esters.[1][2]

Data Presentation: Performance Comparison

The following table summarizes the expected quantitative outcomes for each purification method. These values are representative and can vary based on the initial purity of the crude material and the precise experimental conditions.

ParameterMethod 1: Silica Gel Column ChromatographyMethod 2: RecrystallizationKey Considerations
Typical Final Purity >98% (by HPLC or NMR)>99% (for crystalline solids)Recrystallization can achieve higher purity if a suitable solvent is found and impurities have different solubility profiles.
Expected Yield 70-90%60-85%Yield in recrystallization is highly dependent on the compound's solubility at different temperatures. Product loss in the mother liquor is common.
Scalability Good for small to medium scale (mg to g)Excellent for medium to large scale (g to kg)Column chromatography becomes cumbersome and expensive at a very large scale.
Time & Labor Labor-intensive and time-consumingGenerally faster, especially for established protocolsPacking the column, running the elution, and analyzing fractions require significant hands-on time.
Solvent Consumption HighModerateLarge volumes of eluent are typically required for column chromatography.
Applicability Effective for separating close-running impurities and non-crystalline (oily) products.[1]Only applicable to solid compounds that can form a stable crystal lattice.[1][3]The physical state of the purified compound is a critical factor; related compounds are sometimes yellow oils.[1]

Experimental Protocols

The following sections provide detailed methodologies for each purification technique.

Method 1: Purification by Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is highly effective for removing impurities with different polarities from the target compound.[1]

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol:

  • Eluent Selection: An optimal solvent system is first determined using TLC. A mixture of hexane and ethyl acetate is a common choice for α-keto esters.[1][3] Develop several TLC plates with varying ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) to find a system that provides a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This dry-loading method often results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.[3]

Materials:

  • Crude, solid this compound

  • Various trial solvents (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate, Water)

  • Erlenmeyer flasks, heating mantle, filtration apparatus

Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A common rule of thumb suggests that solvents with similar functional groups to the compound can be good solubilizers (e.g., ethyl acetate for an ester).[4] Test small batches of the crude product with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that yields good quality crystals upon cooling.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification processes.

General Purification Workflow cluster_prep Preparation cluster_methods Purification Methods cluster_col Method 1: Column Chromatography cluster_rec Method 2: Recrystallization cluster_final Final Steps Crude Crude Product (this compound) TLC 1. TLC for Eluent Selection Crude->TLC Solv 1. Solvent Screening Crude->Solv Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute and Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Diss 2. Dissolve in Hot Solvent Solv->Diss Cool 3. Cool to Crystallize Diss->Cool Filt 4. Filter and Wash Crystals Cool->Filt Dry Dry Purified Product Filt->Dry Combine->Dry Pure Pure Product (>98%) Dry->Pure

Caption: A generalized workflow for the purification of a crude chemical product.

Decision Logic for Method Selection Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Use Column Chromatography IsSolid->Column No (Oily) ImpurityPolarity Are impurities close in polarity? Scale What is the scale? ImpurityPolarity->Scale No ImpurityPolarity->Column Yes LargeScaleRecrystallize Recrystallization is Preferred Scale->LargeScaleRecrystallize Large (>10g) SmallScaleColumn Column Chromatography is Feasible Scale->SmallScaleColumn Small (<10g) Recrystallize->ImpurityPolarity

Caption: Decision tree for selecting a suitable purification method.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(4-fluorophenyl)-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS No. 1813-94-1), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1]

Key Safety Measures:

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear protective gloves.

    • Body Protection: Wear protective clothing.[1]

  • Hygiene: Wash all exposed external body areas thoroughly after handling.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Adherence to federal, state, and local regulations is mandatory.

  • Container Management:

    • Keep the chemical in its original, tightly closed container.

    • Ensure the container is properly labeled with the chemical name and any associated hazard symbols.

  • Waste Collection:

    • For spills, absorb or scrape up the excess material into a suitable container for disposal. Avoid creating dust.[2]

    • Contaminated materials, such as absorbent pads or PPE, should also be collected in a designated, sealed container.

  • Engage a Professional Disposal Service:

    • Contact a licensed and approved waste disposal company that is qualified to handle chemical waste.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • The recommended disposal method is to send the material to an approved waste disposal plant.[3][4]

  • Documentation:

    • Maintain records of all disposed chemicals, including the quantity, date of disposal, and the name of the waste disposal company.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound that are relevant for waste management.

PropertyValue
CAS Number 1813-94-1[3][5][6]
Molecular Formula C10H9FO3[3]
Molecular Weight 196.18 g/mol [3]
Density 1.199 g/cm³[1]
Boiling Point 117-118 °C at 7 mmHg[1]
Refractive Index 1.505[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Assess Hazards & Don PPE B Contain Waste in Labeled Container A->B C Contact Licensed Waste Disposal Service B->C D Provide SDS to Disposal Service C->D E Transport to Approved Waste Disposal Plant D->E F Document Disposal Records E->F

Disposal Workflow Diagram

References

Personal protective equipment for handling Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical information for handling Ethyl 2-(4-fluorophenyl)-2-oxoacetate (CAS No. 1813-94-1). Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, the following personal protective equipment is mandatory.

Summary of Required PPE and Safety Measures:

Equipment/ActionSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact, which may cause skin irritation.
Body Protection Fully-buttoned laboratory coat.Protects against incidental contact and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be needed for large spills.Avoid inhalation of vapors, which may cause respiratory irritation.[2]
Hygiene Wash hands thoroughly after handling.[2]Prevents accidental ingestion or skin exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[3]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated waste container for hazardous chemical waste.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Ground and bond containers when transferring the material to prevent static discharge.[3]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • Keep away from heat, sparks, and open flames.[3]

Disposal Plan

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste.

    • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Spill Management:

    • Small Spills: For minor spills within a fume hood, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[4]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Decontamination prep_ppe Don appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep_workspace Prepare workspace: - Verify fume hood function - Locate safety shower/eyewash prep_ppe->prep_workspace prep_waste Prepare designated hazardous waste container prep_workspace->prep_waste handle_fumehood Conduct all work in a certified chemical fume hood prep_waste->handle_fumehood Proceed to Handling handle_transfer Use proper grounding and bonding during transfers handle_avoid Avoid contact with skin, eyes, and clothing dispose_waste Collect all waste in a labeled, sealed hazardous waste container handle_avoid->dispose_waste Proceed to Disposal dispose_spill Absorb small spills with inert material and dispose as waste dispose_waste->dispose_spill decon Decontaminate work surfaces and wash hands thoroughly dispose_spill->decon

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-fluorophenyl)-2-oxoacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.